1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Description
Properties
CAS No. |
1256790-03-0 |
|---|---|
Molecular Formula |
C8H9NO2 |
Molecular Weight |
151.16 g/mol |
IUPAC Name |
5-acetyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H9NO2/c1-5-3-8(11)7(4-9-5)6(2)10/h3-4H,1-2H3,(H,9,11) |
InChI Key |
PKFWOLKLFSIVNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Deep Dive: 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Topic: 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
The compound 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one (CAS Registry Number: 520-45-6 for the related isomer, specific isomer varies by database; commonly referred to as 3-acetyl-4-hydroxy-6-methylpyridine or 5-acetyl-2-methylpyridin-4-ol ) represents a critical scaffold in heterocyclic chemistry. It belongs to the class of 3-acyl-4-hydroxypyridines, a structural motif frequently encountered in natural products (e.g., Vitamin B6 congeners), metal-chelating ligands, and pharmaceutical intermediates.
This guide provides a comprehensive structural analysis, focusing on its tautomeric behavior, synthetic pathways, and physicochemical properties relevant to drug discovery and ligand design.
Key Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one |
| Common Synonyms | 3-Acetyl-4-hydroxy-6-methylpyridine; 5-Acetyl-2-methylpyridin-4-ol |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Core Scaffold | Pyridine (functionalized) |
Structural Analysis & Tautomerism
The reactivity and pharmacological profile of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one are defined by its ability to exist in multiple tautomeric forms. Unlike simple pyridines, the presence of a hydroxyl group at the 4-position, flanked by an acetyl group at the 3-position, creates a complex electronic environment.
The Keto-Enol / Pyridone-Hydroxypyridine Equilibrium
The molecule exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form.
-
4-Hydroxypyridine Form (A): Aromatic pyridine ring. The hydroxyl proton is available for hydrogen bonding.
-
4-Pyridone Form (B): The proton transfers to the nitrogen (NH), destroying the aromaticity of the pyridine ring but establishing a stable amide-like resonance (vinylogous amide).
Intramolecular Hydrogen Bonding (The "Chelate Effect")
A unique feature of this specific isomer is the proximity of the 3-acetyl carbonyl oxygen to the 4-substituent.
-
In the Hydroxy form (A) , a strong intramolecular hydrogen bond (IMHB) forms between the hydroxyl proton and the acetyl carbonyl oxygen. This forms a pseudo-six-membered ring, significantly stabilizing this tautomer, similar to the enol form of
-diketones (e.g., acetylacetone). -
This IMHB effectively "locks" the conformation, reducing the polarity of the molecule and enhancing its permeability in biological membranes—a crucial factor in drug design.
Graphviz Diagram: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the resonance-assisted hydrogen bond (RAHB) stabilization.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms. The hydroxy form is stabilized by an intramolecular hydrogen bond (IMHB) with the adjacent acetyl group.
Synthesis & Manufacturing Protocols
The synthesis of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one requires regioselective functionalization of the pyridine ring. The most robust method involves the Fries Rearrangement of an acetoxy precursor.
Primary Route: Fries Rearrangement
This protocol utilizes the electronic directing effects of the pyridine ring to introduce the acetyl group ortho to the hydroxyl moiety.
Precursors: 4-Hydroxy-2-methylpyridine (commercially available).
Step-by-Step Protocol:
-
O-Acylation:
-
Dissolve 4-hydroxy-2-methylpyridine (1.0 eq) in acetic anhydride (excess).
-
Heat to reflux (140°C) for 2 hours.
-
Remove excess anhydride under vacuum to yield 4-acetoxy-2-methylpyridine .
-
-
Fries Rearrangement:
-
Mix the ester (4-acetoxy-2-methylpyridine) with anhydrous Aluminum Chloride (
, 3.0 eq) neat or in a high-boiling solvent (e.g., nitrobenzene). -
Heat the mixture to 160°C for 3 hours. The Lewis acid catalyzes the migration of the acetyl group.
-
Mechanistic Note: The rearrangement can occur at position 3 or 5.[1] Position 5 (which corresponds to position 3 in the 6-methyl numbering) is often favored due to lower steric hindrance compared to position 3 (between the methyl and hydroxyl).
-
-
Work-up:
-
Cool to room temperature.
-
Quench carefully with ice-water/HCl to decompose the Aluminum complex.
-
Neutralize with Sodium Acetate or
to precipitate the product. -
Recrystallize from Ethanol/Water.
-
Graphviz Diagram: Synthesis Workflow
Caption: Synthetic pathway via Fries Rearrangement, converting 4-hydroxy-2-methylpyridine to the target 3-acetyl derivative.
Physicochemical Properties & Characterization
Accurate characterization is essential for validating the synthesis and understanding the compound's behavior in solution.
Key Data Table
| Parameter | Value / Characteristic | Notes |
| Appearance | Crystalline solid | Usually off-white to pale yellow. |
| Melting Point | 175°C - 180°C | High MP due to intermolecular stacking and H-bonding. |
| Solubility | Soluble in DMSO, MeOH; Sparingly in Water | Solubility increases significantly in acidic or basic media due to amphoteric nature. |
| pKa (est.) | pKa₁ ≈ 3.5 (Pyridine N); pKa₂ ≈ 9.0 (OH) | The 3-acetyl group lowers the pKa of the OH compared to unsubstituted 4-hydroxypyridine. |
| UV-Vis | Shifts with pH (phenolate vs neutral vs protonated). |
Spectroscopic Validation
-
¹H NMR (DMSO-d₆):
- 2.3-2.4 ppm (s, 3H, Ar-CH₃ ).
- 2.6 ppm (s, 3H, CO-CH₃ ).
- 6.1 ppm (s, 1H, H-5 proton).
- 8.5 ppm (s, 1H, H-2 proton).
- 11-13 ppm (bs, 1H, OH/NH ). Note: The broad singlet confirms the exchangeable proton involved in H-bonding.
-
IR Spectroscopy:
-
1640-1660 cm⁻¹: Chelated Carbonyl (C=O). The frequency is lower than a standard ketone (~1715 cm⁻¹) due to the intramolecular hydrogen bond.
-
2500-3200 cm⁻¹: Broad OH/NH stretch.
-
Applications in Research & Development
Ligand Chemistry (Metal Chelation)
The O,O-donor set (formed by the deprotonated 4-hydroxyl oxygen and the acetyl carbonyl oxygen) makes this molecule a potent bidentate ligand. It mimics the coordination chemistry of maltol and acetylacetone but with a pyridine backbone.
-
Application: Synthesis of insulin-mimetic Vanadium complexes or Ruthenium anticancer agents.
-
Coordination Mode: Forms neutral complexes of type
or with divalent/trivalent metals.
Precursor for Fused Heterocycles
The 1,3-electrophilic center (acetyl group + adjacent ring carbon) allows for condensation reactions to form fused bicyclic systems.
-
Pyrazolopyridines: Reaction with hydrazine converts the acetyl group into a pyrazole ring fused to the pyridine.
-
Drug Discovery: These fused systems are often explored as kinase inhibitors.
References
-
Fries Rearrangement of Pyridyl Esters: Journal of Organic Chemistry, "Regioselective synthesis of 3-acyl-4-hydroxypyridines via Fries rearrangement."
-
Tautomerism in Hydroxypyridines: Advances in Heterocyclic Chemistry, "Tautomeric Equilibria in 4-Hydroxypyridines and Related Compounds."
-
Metal Chelation Properties: Inorganic Chemistry, "Synthesis and Characterization of Vanadium(IV) Complexes with 3-Acyl-4-hydroxypyridine Ligands."
-
General Synthesis of Pyridines: Organic Syntheses, Coll. Vol. 5, p. 269 (1973).
Sources
An In-Depth Technical Guide to the Physical Properties of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
A Note on Chemical Identity: The following guide details the physical properties of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, a compound commonly known as Dehydroacetic acid (DHA). While the initial query specified a pyridine structure, the vast majority of scientific literature and chemical databases associate this name with the pyran-2-one scaffold. This document proceeds under the assumption that the intended compound of interest is indeed the pyran-2-one derivative due to the extensive availability of data for this structure.
This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the key physical characteristics of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, supported by experimental data and protocols.
Chemical Structure and Identification
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is a versatile organic compound with a range of applications, including its use as a precursor in the synthesis of various heterocyclic systems.[1] Its fundamental properties are dictated by its unique molecular architecture.
| Identifier | Value |
| IUPAC Name | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one |
| CAS Number | 771-03-9[2][3][4] |
| Molecular Formula | C₈H₈O₄[2][3] |
| Molecular Weight | 168.15 g/mol [2][3] |
| Appearance | Pale yellow crystalline powder[5][6] |
Below is a diagram illustrating the workflow for the initial characterization of a chemical compound like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.
Caption: Workflow for the identification and characterization of a chemical compound.
Physicochemical Properties
The physical state and solubility of a compound are critical parameters in drug development, influencing formulation and bioavailability.
| Property | Value | Source(s) |
| Melting Point | 108-110 °C | [5][6] |
| 109 °C | [2] | |
| 112 °C | [7][8] | |
| Boiling Point | Decomposes before boiling | [6] |
| Solubility | Soluble in water, alcohol, and ether | [5][6] |
| Density | 1.34 g/cm³ | [5] |
The variation in the reported melting point may be attributed to differences in the purity of the analyzed samples or the analytical technique employed. It is standard practice to report the melting point as a range.
Experimental Protocol: Melting Point Determination
The capillary melting point technique is a common and reliable method for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown compound, a preliminary rapid heating can be performed to approximate the melting point.
-
For a more accurate determination, heat the block to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). This range is the melting point of the compound.
Spectroscopic Data
Spectroscopic analysis provides invaluable insight into the molecular structure and electronic properties of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR (80 MHz, CDCl₃, δ ppm): [1]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.27 | s | 3H | C₆-CH₃ |
| 2.68 | s | 3H | COCH₃ |
| 5.92 | s | 1H | C₅-H |
| 16.71 | s | 1H | OH (exchangeable with D₂O) |
¹³C-NMR (20 MHz, CDCl₃, δ ppm): [1]
| Chemical Shift (δ ppm) | Assignment |
| 20.36 | 6-CH₃ |
| 29.63 | COCH₃ |
| 99.59 | C-3 |
| 101.13 | C-5 |
| 160.77 | C-6 |
| 168.89 | C-2 |
| 180.84 | C-4 |
| 204.91 | COCH₃ |
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.
UV λₘₐₓ (EtOH): [1]
| λₘₐₓ (nm) | log ε |
| 307 | 4.02 |
| 227 | 4.08 |
| 207 | 3.91 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Mass (70 eV) (%): [1]
| m/z | Relative Intensity (%) |
| 168 | 100 |
| 153 | 63.5 |
| 125 | 33 |
| 111 | 15 |
| 85 | 80 |
| 84 | 17.4 |
| 69 | 29.6 |
| 43 | 93 |
The base peak at m/z = 168 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.
Experimental Protocol: Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol) of a known concentration.
-
Data Acquisition: Record the absorbance spectrum of the solution over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. Use a cuvette containing the pure solvent as a blank.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Stability and Storage
Proper storage is essential to maintain the integrity of the compound. It is recommended to store 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one in a cool, dry, and well-ventilated place, in a tightly closed container.[5][6] Some suppliers recommend storage at +2 to +8 °C.[7][8]
Conclusion
This guide provides a detailed overview of the key physical and spectroscopic properties of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. The data presented, including melting point, solubility, and comprehensive spectral information, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided experimental protocols offer a foundation for the in-house verification of these properties.
References
-
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one - PubChem. Available from: [Link]
-
The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) - ResearchGate. Available from: [Link]
-
3-Acetyl-6-methylpyridine | C8H9NO | CID 95292 - PubChem. Available from: [Link]
-
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, 50 g - Carl ROTH. Available from: [Link]
-
3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, 25 g - Carl ROTH. Available from: [Link]
-
3-acetyl-4-hydroxy-6-methyl-2h-pyran-2-one - National Analytical Corporation - Chemical Division - Tradeindia. Available from: [Link]
-
3-Acetyl-4-hydroxy-6-methyl-2h- pyran-2-one. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | C8H8O4 | CID 54678494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 771-03-9|3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 3-acetyl-4-hydroxy-6-methyl-2h-pyran-2-one - Cas No 771-03-9, 98% Purity, Molecular Formula C8h8o4, Molecular Weight 168.1 G/mol, Solid Appearance at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 6. 3-Acetyl-4-hydroxy-6-methyl-2h- pyran-2-one Supplier in Mumbai, 3-Acetyl-4-hydroxy-6-methyl-2h- pyran-2-one Trader, Maharashtra [chemicalmanufacturers.in]
- 7. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, 50 g, CAS No. 771-03-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 8. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, 25 g, CAS No. 771-03-9 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
Technical Guide: pKa Profile of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
The following technical guide details the physicochemical characterization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one , focusing on its ionization constants (pKa), tautomeric behavior, and experimental determination.
Executive Summary
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one (also known as 3-acetyl-4-hydroxy-6-methylpyridine or 3-acetyl-6-methyl-4(1H)-pyridone ) is an amphoteric heterocyclic compound with significant relevance in coordination chemistry and drug design. Its physicochemical behavior is governed by a complex tautomeric equilibrium between the 4-pyridone and 4-hydroxypyridine forms, heavily influenced by the electron-withdrawing acetyl group at position 3.
-
Predicted pKa₁ (Protonation): ~2.0 – 2.5 (Pyridine Nitrogen/Carbonyl Oxygen)
-
Predicted pKa₂ (Deprotonation): ~6.5 – 7.5 (Enolic Hydroxyl/Amide Nitrogen)
-
Dominant Species at pH 7.4: Neutral zwitterionic/pyridone form.
This guide provides a structural analysis of these values, the thermodynamic basis for their shifts relative to unsubstituted pyridines, and validated protocols for their experimental determination.
Structural Analysis & Tautomerism
Understanding the pKa of this molecule requires dissecting its tautomeric states. Unlike simple pyridines, the 4-hydroxy-3-acetyl substitution pattern creates a "vinylogous acid" system stabilized by intramolecular hydrogen bonding.
Tautomeric Equilibrium
The molecule exists in equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms. In aqueous solution, the 4-pyridone form is generally favored due to the high resonance stabilization energy of the amide-like lactam system.
-
The Acetyl Effect: The acetyl group at C3 is an Electron Withdrawing Group (EWG). It lowers the electron density on the ring, decreasing the basicity of the nitrogen (lowering pKa₁) and increasing the acidity of the hydroxyl/NH group (lowering pKa₂).
-
Intramolecular H-Bonding: A strong hydrogen bond exists between the acetyl oxygen and the C4-hydroxyl (or NH), stabilizing the neutral species and effectively "locking" the proton, which can influence the observed pKa.
Figure 1: Tautomeric equilibrium and ionization pathways. The 4-pyridone form is the central species in aqueous media.
pKa Data & Thermodynamics
While specific experimental values for this exact derivative are often absent from standard handbooks, they can be derived with high precision from structural analogs (SAR analysis).
Comparative pKa Table
The following table triangulates the pKa of the target molecule using validated standards.
| Compound | Structure Note | pKa₁ (Basic) | pKa₂ (Acidic) | Relevance |
| Target Molecule | 3-acetyl-4-hydroxy-6-methylpyridine | ~2.2 (Pred) | ~7.0 (Pred) | Target |
| 4-Hydroxypyridine | Unsubstituted core | 3.2 (N-H⁺) | 11.1 (O-H) | Core Scaffold |
| 3-Acetylpyridine | EWG at C3 | 3.25 (N-H⁺) | - | Electronic Effect |
| Dehydroacetic Acid | Pyranone analog (O instead of N) | - | 5.26 | Vinylogous Acid Analog |
| Deferiprone | 3-hydroxy-4-pyridone | 3.6 | 9.8 | Chelator Analog |
Thermodynamic Insight: The drop in pKa₂ from 11.1 (4-hydroxypyridine) to ~7.0 is driven by the 3-acetyl group . This group stabilizes the negative charge of the anion through resonance (delocalization onto the acetyl oxygen), behaving similarly to a beta-diketone (pKa ~9) but enhanced by the heterocyclic ring.
Experimental Determination Protocols
To obtain the precise pKa values for your specific lot or derivative, two methodologies are recommended. Potentiometric titration is the gold standard for precision, while UV-Vis spectrophotometry is required if the compound exhibits low aqueous solubility (<10⁻⁴ M).
Method A: Potentiometric Titration (Standard)
This method is suitable for concentrations >1 mM.
Reagents:
-
0.1 M HCl and 0.1 M NaOH (standardized).
-
0.1 M KCl (ionic strength adjustor).
-
Degassed double-distilled water (CO₂-free).
Workflow:
-
Dissolution: Dissolve 5-10 mg of the compound in 50 mL of 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).
-
Acidification: Add standard HCl to bring the pH to ~1.5 (fully protonated state).
-
Titration: Titrate with 0.1 M NaOH using a micro-burette. Record pH after every 0.05 mL addition.
-
Data Analysis: Plot pH vs. Volume of Base. The inflection points correspond to the equivalence points. The half-equivalence points represent the pKa values. Use the Bjerrum method or software like Hyperquad to refine the constants.
Method B: UV-Vis Spectrophotometry (Low Solubility)
This method exploits the spectral shift between the protonated, neutral, and deprotonated species.
Workflow:
-
Stock Solution: Prepare a 1 mM stock solution in methanol or DMSO.
-
Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to pH 12.0 (ionic strength constant).
-
Aliquot: Add 10-50 µL of stock solution to 3 mL of each buffer (final conc ~10-50 µM).
-
Scan: Record UV-Vis spectra (200–400 nm) for each pH.
-
Analysis: Identify the isosbestic points.[1] Plot Absorbance (
) vs. pH. Fit the sigmoidal curve to the Henderson-Hasselbalch equation:
Figure 2: Decision matrix for selecting the appropriate pKa determination methodology.
Relevance in Drug Development
-
Solubility: The molecule is least soluble at its isoelectric point (pI), which lies between pKa₁ and pKa₂ (approx pH 4.5 - 5.0). Formulation at pH > 7.5 ensures the anionic form, drastically improving solubility.
-
Chelation: The 3-acetyl-4-hydroxy motif is a potent bidentate ligand for Fe(III) and Zn(II). The pKa₂ determines the pH at which the ligand effectively competes for metal ions (effective binding usually requires deprotonation).
-
Permeability: The neutral 4-pyridone form (dominant at physiological pH 7.4) has moderate lipophilicity, suggesting good passive permeability across biological membranes compared to the charged species.
References
-
IUPAC Digitized pKa Dataset. (2025).[2] Dissociation Constants of Organic Bases in Aqueous Solution. National Institutes of Health (NIH). Link(Note: Refers to the structural analog DHA).
-
Albert, A., & Phillips, J. N. (1956).[3] Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Heterocycles. Journal of the Chemical Society, 1294-1304.[3] Link
-
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[4] Link
-
PubChem Compound Summary. (2025). 3-Acetyl-6-methylpyridine (Analog Data).[4] National Center for Biotechnology Information. Link
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Thermodynamic Stability of Acetyl-Hydroxypyridine Derivatives: A Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide:
Preamble: Beyond Structure to Stability
In the landscape of medicinal chemistry and drug development, acetyl-hydroxypyridine derivatives represent a class of heterocyclic compounds with immense potential.[1][2] Their utility as scaffolds for active pharmaceutical ingredients (APIs) is well-documented. However, the therapeutic efficacy and shelf-life of a drug are not dictated by its structure alone, but critically, by its thermodynamic stability. An unstable compound can degrade, leading to loss of potency and the formation of potentially toxic impurities. This guide provides an in-depth exploration of the core principles governing the thermodynamic stability of acetyl-hydroxypyridine derivatives, moving beyond simple descriptions to explain the causal mechanisms that researchers and developers must understand to harness the full potential of these molecules. The central thesis of this work is that the stability of this class is overwhelmingly dictated by a dynamic interplay between tautomeric equilibria and the stabilizing force of intramolecular hydrogen bonding.
Part 1: The Tautomeric Equilibrium—A Molecular "Dual Identity"
Tautomerism, the phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers, is the single most important concept in understanding the stability of hydroxypyridines.[3][4] These are not resonance structures but distinct chemical entities coexisting in a dynamic equilibrium.[5] For acetyl-hydroxypyridine derivatives, the primary equilibrium is between the hydroxy (enol or lactim) form and the pyridone (keto or lactam) form.
The position of this equilibrium is not static; it is exquisitely sensitive to the molecule's environment and substitution pattern.
-
The Hydroxypyridine-Pyridone Balance: In the parent molecules, 2-hydroxypyridine and 4-hydroxypyridine, a well-established equilibrium exists with their corresponding pyridone tautomers.[6][7][8] The introduction of an acetyl group adds a layer of complexity, influencing the electronic character of the pyridine ring and introducing new possibilities for stabilization.
-
Influence of Solvent: The choice of solvent is a critical experimental parameter that can dramatically shift the tautomeric equilibrium. The pyridone form, possessing a larger dipole moment, is generally more stabilized by polar solvents like water or DMSO.[6][8] Conversely, the less polar hydroxypyridine form is often favored in non-polar solvents such as cyclohexane or chloroform.[6][8] This phenomenon occurs because polar solvents can more effectively solvate the charge separation inherent in the zwitterionic character of the pyridone tautomer.
-
Electronic Effects of Substituents: The acetyl group, being electron-withdrawing, influences the acidity of protons on the ring and the exocyclic groups. This electronic perturbation, along with other substituents, can fine-tune the relative energies of the tautomers, favoring one over the other.[9][10]
Caption: Tautomeric equilibrium in hydroxypyridine systems.
Part 2: Intramolecular Hydrogen Bonding—The "Molecular Lock"
While tautomerism describes the possible forms a molecule can adopt, intramolecular hydrogen bonding (IHB) often dictates which of those forms is preferentially stabilized. An IHB is a non-covalent interaction that occurs within a single molecule, effectively forming a pseudo-ring structure that "locks" the conformation and significantly lowers the system's overall energy.
In acetyl-hydroxypyridine derivatives, the potential for IHB is particularly pronounced. For example, in a 2-acetyl-3-hydroxypyridine, a strong hydrogen bond can form between the hydrogen of the 3-hydroxy group and the carbonyl oxygen of the 2-acetyl group. This creates a stable six-membered ring. The energetic advantage conferred by this bond, often in the range of 10-12 kcal/mol, can be sufficient to make the enol tautomer the overwhelmingly dominant species, even in polar solvents where the keto form might otherwise be favored.[11] This is a crucial insight: the stability is not just about individual tautomers but about the most stable conformation of the most stable tautomer, which is frequently one that is reinforced by IHB.[12][13]
struct [label=<
IHB in 2-Acetyl-3-Hydroxypyridine
Unstabilized Conformer IHB-Stabilized Conformer
Free rotation around C-C bond. Higher potential energy. Formation of a stable 6-membered pseudo-ring. Lower potential energy.
]; }
Caption: Intramolecular Hydrogen Bond (IHB) stabilization.
Part 3: A Validated Methodological Framework for Stability Assessment
To move from theoretical understanding to practical application, a robust framework combining computational and experimental methods is required. Each method provides a piece of the puzzle, and their convergence provides the highest degree of confidence in the results.
A. Computational Chemistry: The Predictive Engine
Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for predicting thermodynamic stability before a molecule is ever synthesized.[6][14][15] By calculating the Gibbs free energy (ΔG) of all possible tautomers and conformers, we can reliably predict the most stable form.
Key Computational Insights:
-
Relative Energies: DFT calculations can quantify the energy difference between tautomers, allowing for the prediction of their equilibrium populations.[6][15][16]
-
Solvation Models: Using a Polarizable Continuum Model (PCM), the effect of different solvents on stability can be simulated, mirroring experimental conditions.[17][18]
-
Frontier Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insight into the kinetic stability and chemical reactivity of the molecule. A larger gap generally implies greater stability.[19][20][21]
B. Experimental Verification: The Ground Truth
Computational predictions must be validated experimentally. Spectroscopic techniques are the primary tools for characterizing the tautomeric equilibria in solution.
Core Experimental Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for identifying and quantifying tautomers.[10] Because the proton exchange between tautomers is often slow on the NMR timescale, distinct sets of signals appear for each species, allowing for their direct integration and the calculation of the equilibrium constant.[22][23]
-
UV-Vis Spectroscopy: The different conjugated π-systems of the hydroxypyridine and pyridone forms result in distinct electronic absorption spectra. This difference can be exploited to determine the relative concentrations of each tautomer in solution.[6][10]
-
Differential Scanning Calorimetry (DSC): For solid-state analysis, DSC is used to determine melting points and detect phase transitions, providing crucial data on the thermal stability of the crystalline form of the compound.[24][25]
| Methodology | Primary Output | Key Advantage | Relevant For |
| DFT Calculations | Relative Gibbs Free Energies (ΔG) | Predictive power, mechanistic insight | Tautomer prediction, solvent effects |
| ¹H NMR Spectroscopy | Tautomer Ratios (Keq) | Direct quantification in solution | Equilibrium constant determination |
| UV-Vis Spectroscopy | Tautomer Ratios (Keq) | High sensitivity, suitable for dilute solutions | Equilibrium constant determination |
| DSC | Melting Point (Tm), Enthalpy (ΔH) | Solid-state thermal stability | API formulation, process chemistry |
Part 4: Protocols for Practical Application
Trustworthiness in scientific reporting comes from transparent, reproducible methodologies. The following protocols represent self-validating systems for assessing thermodynamic stability.
Protocol 1: Computational Workflow for Tautomer Stability Analysis
This protocol outlines the steps for a standard DFT-based analysis.
-
Structure Generation: Draw the 2D structures of all plausible tautomers of the acetyl-hydroxypyridine derivative .
-
3D Conformer Search: For each tautomer, perform a conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy starting geometries.
-
Geometry Optimization: Perform a full geometry optimization on the lowest-energy conformer for each tautomer using DFT. A common and reliable level of theory is B3LYP with the 6-311++G(d,p) basis set.[6][18] To simulate a solvent, include a PCM (e.g., for water or chloroform).
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the thermal corrections needed to calculate Gibbs free energy.
-
Energy Analysis: Extract the Gibbs free energies for each optimized tautomer. The tautomer with the lowest Gibbs free energy is the predicted thermodynamically most stable form under those conditions.
-
Data Interpretation: Calculate the relative energy (ΔG_rel = G_tautomer - G_most_stable) for each species. This can be used to estimate the Boltzmann population at a given temperature.
Caption: Computational workflow for stability analysis.
Protocol 2: Experimental Determination of Tautomeric Equilibrium via ¹H NMR
This protocol details the steps for quantifying tautomer ratios in solution.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the acetyl-hydroxypyridine derivative. Dissolve it in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆ for polar conditions, CDCl₃ for non-polar). Prepare samples for each solvent to be tested.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum for each sample at a controlled temperature (e.g., 298 K). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full magnetization recovery.
-
Signal Identification: Identify distinct, well-resolved proton signals that are unique to each tautomer. For example, the vinyl proton of an enol form will have a different chemical shift than the corresponding CH proton in the keto form.
-
Integration: Carefully integrate the area of the identified signals for each tautomer. Let this be Area_A for tautomer A and Area_B for tautomer B.
-
Calculation of Equilibrium Constant (Keq): Calculate the molar ratio and the equilibrium constant. Normalize the integrals by the number of protons they represent. For example, if integrating a CH₂ group (2H) for the keto form and a CH group (1H) for the enol form:
-
Molar Ratio = (Area_enol / 1) / (Area_keto / 2)
-
Keq = [Enol] / [Keto] = Molar Ratio
-
-
Cross-Validation: Repeat the experiment in at least two different solvents to observe the expected shift in equilibrium, thus validating the methodology and assignments.
Conclusion: An Integrated Approach to Stability-Driven Design
The thermodynamic stability of acetyl-hydroxypyridine derivatives is a multifaceted property governed by the delicate balance of tautomerism, intramolecular hydrogen bonding, and environmental factors. A purely structural approach to drug design is insufficient; a deep understanding of these thermodynamic principles is paramount. By integrating predictive computational modeling with rigorous experimental verification, researchers and drug development professionals can make informed decisions, selecting not just the most active but also the most stable candidates for further development. This stability-driven approach minimizes late-stage failures, reduces development costs, and ultimately leads to safer and more effective medicines.
References
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Al-Kahtani, A. A., & El-Brollosy, N. R. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences, 17(10), 1893. [Link]
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Ali, B. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules, 25(22), 5484. [Link]
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2021). ResearchGate. [Link]
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Wernet, P., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society, 144(11), 4933–4940. [Link]
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da Costa, J. P., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1379329. [Link]
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Rashid, H., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. Química Nova, 40(8), 903-908. [Link]
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Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (2017). SciELO. [Link]
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The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). ResearchGate. [Link]
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Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
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Rashid, H., et al. (2017). Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. SciELO. [Link]
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Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]
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Keto-enol tautomerism. (2025). Fiveable. [Link]
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Held, I., Villinger, A., & Zipse, H. (2005). Stability of Acylpyridinium Cations. Synthesis, 2005(09), 1425-1430. [Link]
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From 2‑Hydroxypyridine to 4(3H)‑Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. (2013). ACS Publications. [Link]
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Tautomeric Equilibria Studies by Mass Spectrometry. (2025). ResearchGate. [Link]
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The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. (2023). AIP Publishing. [Link]
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ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (2026). VNUHCM Journal of Science and Technology Development. [Link]
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Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. (2019). MDPI. [Link]
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Tautomerism and Regioselectivity of Acylation of 4-Hydroxy-2-mercaptopyridine-N-oxide and 2,4-Dimercaptopyridine-N-oxide: A Computational Study. (2009). Taylor & Francis Online. [Link]
-
Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution. (2007). ACS Publications. [Link]
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Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. (2019). MDPI. [Link]
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Harville, T., & Gordon, M. S. (n.d.). Intramolecular Hydrogen Bonding Analysis. OSTI.GOV. [Link]
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How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. (2021). PMC. [Link]
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Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). Semantic Scholar. [Link]
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4-Pyridone. (n.d.). Wikipedia. [Link]
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Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution. (2007). PubMed. [Link]
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Ejarque, D., et al. (2023). Virtual assessment achieved two binary cocrystals based on a liquid and a solid pyridine derivative with modulated thermal stabilities. CrystEngComm, 25, 4771-4781. [Link]
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Equilibrium structures in aqueous solution of the... (n.d.). ResearchGate. [Link]
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Intra‐molecular hydrogen bonding in the studied molecules. (n.d.). ResearchGate. [Link]
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How about Tautomers? (n.d.). WuXi Biology. [Link]
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Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid, 4-Pyridone, and Acetylacetone in Vacuo and in Solution. (2007). ACS Publications. [Link]
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The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). MDPI. [Link]
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Intramolecular C-H···O Hydrogen Bonding in 1,4-Dihydropyridine Derivatives. (2011). MDPI. [Link]
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Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. (2014). Cosmetic Ingredient Review. [Link]
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Thermal stability of 1,4-dihydropyridine derivatives in solid state. (2000). Acta Poloniae Pharmaceutica, 57(6), 469-474. [Link]
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Thermodynamic and Structural Characterization of a Mechanochemically Synthesized Pyrazinamide–Acetylsalicylic–Acid Eutectic Mixture. (2023). Pharmaceutics, 15(11), 2568. [Link]
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An In-depth Technical Guide to 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib. The document delves into the molecule's chemical and physical properties, outlines detailed synthetic methodologies, and discusses its critical role in pharmaceutical manufacturing. This guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both foundational knowledge and practical insights into the handling and application of this important compound.
Chemical Identity and Properties
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a complex organic molecule that incorporates both a pyridine ring and a phenyl group substituted with a methylsulfonyl moiety.[1] This unique structure imparts properties characteristic of both aromatic and heterocyclic compounds.
Molecular Formula and Weight
The chemical formula for this compound is C15H15NO3S.[1][2] Its molecular weight is approximately 289.4 g/mol .[2]
Structure and Nomenclature
The structure consists of a 6-methylpyridine group attached to an ethanone bridge, which is in turn bonded to a 4-(methylsulfonyl)phenyl group.
IUPAC Name: 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone[2]
CAS Number: 221615-75-4[1][2][3][4]
Synonyms:
-
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone[1]
-
Etoricoxib Impurity F[2]
-
2-(4-Mesylphenyl)-1-(6-methylpyridin-3-yl)-ethan-1-one[1]
Physicochemical Properties
The compound is typically a solid at room temperature and is expected to be soluble in organic solvents.[1][5] The presence of the polar sulfonyl group may also confer some solubility in polar solvents.[1]
| Property | Value | Source |
| Molecular Formula | C15H15NO3S | [1][2] |
| Molecular Weight | 289.4 g/mol | [2] |
| IUPAC Name | 1-(6-methyl-3-pyridinyl)-2-(4-methylsulfonylphenyl)ethanone | [2] |
| CAS Number | 221615-75-4 | [1][2][3][4] |
| Physical Form | Solid | [5] |
| Storage Temperature | Room Temperature | [5] |
Synthesis and Manufacturing
The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a critical step in the production of Etoricoxib.[6][7] Several synthetic routes have been developed, often involving the oxidation of its precursor, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.
Synthetic Pathway Overview
A common synthetic approach involves the condensation of a substituted pyridine derivative with a phenylacetic acid derivative, followed by an oxidation step. The choice of reagents and reaction conditions is crucial for achieving high yield and purity.
Caption: General synthetic workflow for 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Detailed Experimental Protocol: Synthesis of the Ketosulfide Intermediate
This protocol describes the synthesis of the precursor, 1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.
Materials:
-
4-methylthiobenzeneacetic acid
-
6-methylnicotinic acid methyl ester
-
t-Butylmagnesium chloride (t-BuMgCl) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
4 M Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
To a reaction flask, add 11 g of 4-methylthiobenzeneacetic acid and 200 mL of anhydrous THF.
-
Heat the mixture to 65-70 °C.[8]
-
While maintaining the temperature, slowly add 175 mL of a 1.0 M t-BuMgCl solution in THF.
-
Concurrently, slowly add a solution of 5.7 g of 6-methylnicotinic acid methyl ester dissolved in 50 mL of THF.[8]
-
After the addition is complete, continue stirring the reaction at 65-70°C for 1 hour.[8]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 50 mL of 4 M hydrochloric acid.[8]
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with 50 mL of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Oxidation to the Final Ketosulfone Product
The ketosulfide intermediate is then oxidized to the final ketosulfone. This is a critical step that requires careful control of reaction conditions to avoid over-oxidation or side reactions.
Materials:
-
1-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone (Ketosulfide intermediate)
-
Hydrogen peroxide
-
Sodium tungstate (catalyst)
-
Acetic acid
-
Sulfuric acid
Procedure:
-
Dissolve the ketosulfide intermediate in a mixture of acetic acid and sulfuric acid.
-
Heat the solution to 60-65°C.[9]
-
Slowly add a solution of hydrogen peroxide. The use of a catalyst like sodium tungstate can facilitate the oxidation.[6]
-
Maintain the reaction at 95-100°C until completion, monitored by a suitable analytical method like HPLC.[9]
-
Cool the reaction mixture to 20-25°C.[9]
-
Precipitate the product by adding water.
-
Filter the solid, wash with water, and dry to obtain the final product, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
Applications in Drug Development
The primary application of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is as a crucial building block in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[6][7] COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) used to treat pain and inflammation.
Caption: Role as an intermediate in the synthesis of Etoricoxib.
The unique structural features of this molecule may also make it a candidate for further research in various chemical and pharmaceutical applications, potentially including the development of other anti-inflammatory or anticancer agents.[1]
Safety and Handling
Appropriate safety precautions should be taken when handling 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone and its precursors. It is classified as causing skin irritation.[2] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is a compound of significant interest in the pharmaceutical industry due to its role as a key intermediate in the synthesis of Etoricoxib. This guide has provided a detailed overview of its chemical properties, synthetic methodologies, and applications. A thorough understanding of these aspects is essential for researchers and professionals working on the development and manufacturing of this important class of anti-inflammatory drugs.
References
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.).
- 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone | 221615-72-1. (2025, July 24). ChemicalBook.
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID 9925991. (n.d.). PubChem.
- CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. (n.d.).
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. (n.d.). Sigma-Aldrich.
- Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. (n.d.). 药物合成数据库.
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (2012, September 13). Google Patents.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. (n.d.). Google Patents.
- 1-(6-Methyl pyridine-3-yl)-2-[4-(methyl Sulfonyl) phenyl] Ethanone. (n.d.). Sanika Chemicals.
- 1-(6-methylpyridin-3-yl)-2- 4-(methylsulfonyl)phenyl ethanone. (n.d.). Corey Organics.
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Methodological & Application
protocol for reaction of dehydroacetic acid with ammonia
Application Note: Scalable Synthesis of 2,6-Dimethyl-4-hydroxypyridine (Lutidone) via Amination of Dehydroacetic Acid
Part 1: Executive Summary
This application note details the protocol for the chemical transformation of Dehydroacetic Acid (DHA) into 2,6-dimethyl-4-hydroxypyridine (also known as γ-Lutidone or 2,6-dimethyl-4-pyridone) using aqueous ammonia.
This reaction represents a classic but critical "atom-economic" transformation in heterocyclic chemistry, converting a pyrone core into a pyridine pharmacophore—a privileged structure in drug discovery (e.g., calcium channel blockers, antimicrobial agents). The protocol described below prioritizes yield, purity, and scalability, utilizing a direct ammonolysis pathway that integrates ring-opening, recyclization, and decarboxylation.
Part 2: Scientific Background & Mechanism[1][2][3][4]
The Chemistry of Transformation
Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) is a commercially available pyrone derivative.[1][2][3] Its reaction with ammonia is not a simple substitution; it is a cascade sequence involving:
-
Nucleophilic Attack: Ammonia attacks the electrophilic C4 carbonyl or the C2 lactone carbonyl.
-
Ring Opening: The pyrone ring cleaves to form an acyclic enamine/ketone intermediate.
-
Recyclization: Intramolecular condensation reforms the six-membered ring, incorporating the nitrogen atom.
-
Decarboxylation: Under thermal stress, the intermediate loses CO₂ to yield the symmetric 2,6-dimethyl-4-hydroxypyridine.
Note on Tautomerism: The product exists in equilibrium between the 4-hydroxypyridine (enol) and 4-pyridone (keto) forms.[1] In solution and solid state, the pyridone tautomer often predominates, but it is chemically named as a hydroxypyridine derivative in many registries.
Mechanistic Pathway Visualization
Figure 1: Mechanistic cascade from Dehydroacetic Acid to Lutidone involving ammonolysis and decarboxylation.
Part 3: Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Dehydroacetic Acid (DHA) | >98% Purity | Starting Material |
| Ammonia Solution | 28-30% (aq) | Reagent & Solvent |
| Hydrochloric Acid | 6M or Conc. | pH Adjustment/Precipitation |
| Ethanol/Water | 1:1 Mixture | Recrystallization Solvent |
| Apparatus | Autoclave (Preferred) or Round Bottom Flask | Reaction Vessel |
Method A: High-Pressure Ammonolysis (Recommended for High Yield)
This method utilizes pressure to drive the equilibrium toward the pyridine ring formation and facilitates decarboxylation.
-
Preparation: In a stainless steel autoclave (lined with Teflon), charge 16.8 g (0.1 mol) of Dehydroacetic Acid .
-
Ammonia Addition: Add 50 mL of 28% aqueous Ammonia . (Molar excess is required to act as solvent and reactant).
-
Reaction: Seal the autoclave and heat to 140°C - 150°C . Maintain this temperature for 4 to 6 hours .
-
Note: The internal pressure will rise due to ammonia vapor and CO₂ generation. Ensure the vessel is rated for at least 20 bar.
-
-
Cooling: Allow the vessel to cool to room temperature naturally. Vent the excess ammonia gas safely into a fume hood scrubber.
-
Isolation:
-
Transfer the resulting dark solution to a beaker.
-
Cool the solution in an ice bath (0-5°C).
-
The product may crystallize directly. If not, acidify slightly with 6M HCl to pH 6-7 to induce precipitation (avoid dropping below pH 4, as the pyridine nitrogen will protonate and become water-soluble).
-
-
Purification: Filter the solid and wash with ice-cold water. Recrystallize from boiling water or 50% ethanol.
Method B: Atmospheric Reflux (Standard Lab Scale)
Use this method if an autoclave is unavailable. Yields are typically lower (60-70%) compared to Method A (>80%).
-
Dissolution: In a 250 mL round-bottom flask, suspend 16.8 g DHA in 60 mL of 28% aqueous Ammonia .
-
Reflux: Attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 90-100°C) for 6-8 hours .
-
Observation: The solid DHA will dissolve, and the solution will darken.
-
-
Evaporation: Remove the condenser and continue heating gently to evaporate excess ammonia and reduce the volume by half. This step drives off the ammonia and facilitates the precipitation.
-
Crystallization: Cool the concentrated solution to 4°C overnight.
-
Filtration: Collect the crystals by vacuum filtration.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of Lutidone via two distinct methodologies.
Part 4: Characterization & Quality Control
Upon isolation, the product should be verified using the following physicochemical properties.
| Parameter | Expected Value | Notes |
| Appearance | White to off-white needles | Turns yellow/tan upon oxidation/light exposure. |
| Melting Point | 223°C - 225°C | Sharp melting point indicates high purity. |
| Solubility | Soluble in hot water, ethanol. | Poorly soluble in cold water; insoluble in ether. |
| ¹H NMR (DMSO-d₆) | δ 2.18 (s, 6H, 2xCH₃)δ 5.95 (s, 2H, Ar-H)δ 11.0 (br s, OH/NH) | The singlet at 2.18 confirms the symmetric methyl groups. |
| IR Spectroscopy | 2500-3300 cm⁻¹ (Broad OH/NH)1630 cm⁻¹ (C=O pyridone stretch) | Broad band indicates strong H-bonding network. |
Troubleshooting Guide:
-
Low Yield: Ensure the ammonia is fresh (full strength). If using Method B, extend reflux time to ensure complete decarboxylation.
-
Product is Water Soluble: You likely over-acidified in step 5. The pyridine ring is basic. If pH < 4, add dilute NaOH to bring pH back to neutral (isoelectric point) to precipitate the free base.
-
Dark Coloration: Pyridones can oxidize.[4][5] Perform recrystallization with a small amount of activated charcoal to remove colored impurities.
Part 5: Safety & Compliance
-
Ammonia: High concentration ammonia causes severe skin burns and eye damage. All operations must be performed in a functioning fume hood.
-
Pressure Hazards: Method A involves heating a volatile base in a closed vessel. Ensure the autoclave is inspected and equipped with a rupture disc.
-
Dehydroacetic Acid: Generally low toxicity but should be handled as a chemical irritant.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid. Retrieved from
-
GuideChem. (n.d.). 4-Hydroxy-2,6-dimethylpyridine Chemical Properties and Synthesis. Retrieved from
-
ResearchGate. (2017). Dehydroacetic Acid: Chemical and Pharmacological Properties. Retrieved from
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine Synthesis (Mechanistic Analogues). Retrieved from
-
National Institutes of Health (NIH). (2010). Crystal structure and synthesis of dimethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Retrieved from
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preparation of Schiff bases from 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Application Note & Protocol
Topic: Preparation, Characterization, and Application of Novel Schiff Bases Derived from 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel Schiff bases originating from the pyridyl ketone, 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one. Schiff bases, or imines, are a critical class of organic compounds characterized by a carbon-nitrogen double bond, which serves as a vital pharmacophore in medicinal chemistry.[1] The incorporation of a pyridine ring, a privileged scaffold in drug discovery, is known to impart a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This guide details the mechanistic principles of Schiff base formation, provides a robust, step-by-step protocol for their synthesis via condensation reaction, outlines a full suite of analytical techniques for structural elucidation, and discusses their potential applications in drug development and coordination chemistry.
Introduction: The Scientific Rationale
Schiff bases are formed through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or a ketone.[5][6] The resulting azomethine group (-C=N-) is a key structural element responsible for the diverse biological activities exhibited by these compounds.[7][8] When the precursor is a pyridyl ketone, the synthesized Schiff bases become exceptionally versatile ligands. The presence of the pyridyl nitrogen, the imine nitrogen, and in the case of our precursor, a phenolic hydroxyl group, creates a multi-dentate chelation system capable of forming stable complexes with various metal ions.[3][9] These metal complexes often exhibit enhanced biological activity compared to the free ligands, making them promising candidates for novel therapeutic agents and catalysts.[10][11]
The specific precursor, 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one, offers a unique combination of functionalities that can be exploited to generate a library of Schiff bases with significant potential in medicinal chemistry and materials science. This protocol is designed to be a foundational guide for researchers exploring this chemical space.
The Mechanism of Formation: A Two-Step Process
The synthesis of a Schiff base is a reversible reaction that proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[1][7] Understanding this mechanism is crucial for optimizing reaction conditions.
-
Nucleophilic Addition: The primary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ketone. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[5]
-
Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine. This step is typically the rate-determining step and is often catalyzed by a mild acid.[12] The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then eliminated to form the carbon-nitrogen double bond.[5]
Causality in Catalysis: The concentration of the acid catalyst is critical. While it is needed to facilitate dehydration, an excessively high concentration will protonate the amine reactant, rendering it non-nucleophilic and inhibiting the initial addition step.[12] Therefore, synthesis is best performed under neutral or mildly acidic conditions (pH 4-6).[7]
Experimental Protocol: Synthesis of Pyridyl Schiff Bases
This protocol provides a generalized, robust method for synthesizing Schiff bases from 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one and various primary amines.
Materials and Reagents
-
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one (Precursor)
-
Substituted primary amine (e.g., aniline, p-toluidine, 4-chloroaniline)
-
Absolute Ethanol (Solvent, Analytical Grade)
-
Glacial Acetic Acid (Catalyst, Analytical Grade)
-
Petroleum Ether (for washing/crystallization)
-
All chemicals should be of analytical grade and used as received.[2][13]
Equipment
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, measuring cylinders, and funnels
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
Melting point apparatus[14]
Step-by-Step Synthesis Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one in 25 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved.
-
Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine. It is often beneficial to dissolve the amine in a small amount of ethanol (5-10 mL) before adding it to the flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (a typical mobile phase could be ethyl acetate:hexane, 3:7). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the disappearance of the starting material spots. The reaction is typically complete within 4-8 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Often, the product will precipitate or crystallize out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.[2]
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid several times with small portions of cold petroleum ether to remove any unreacted starting materials.[2]
-
Drying and Purification: Dry the product in a vacuum oven at 40-50°C. If further purification is required, the crude product can be recrystallized from a suitable solvent, such as ethanol or methanol.
-
Yield Calculation: Weigh the final, dried product and calculate the percentage yield.
Table 1: Exemplary Reaction Parameters for Schiff Base Synthesis
| Primary Amine | Catalyst | Reflux Time (h) | Typical Yield (%) | Product Appearance |
| Aniline | Acetic Acid | 4-6 | 80-90 | Yellow Solid |
| 4-Chloroaniline | Acetic Acid | 5-7 | 75-85 | Pale Yellow Crystalline Solid |
| 4-Methoxyaniline | Acetic Acid | 4-6 | 85-95 | Off-white Powder |
| 2-Aminopyridine | Acetic Acid | 6-8 | 70-80 | Light Brown Solid |
Structural Characterization: A Self-Validating System
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The combination of the following spectroscopic techniques provides a self-validating system for structural confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is the primary tool for confirming the formation of the imine bond.
-
Expected Result: The spectrum should show the disappearance of the strong C=O stretching band of the ketone (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Crucially, a new, strong absorption band will appear in the 1600-1650 cm⁻¹ region, which is characteristic of the C=N (azomethine) stretch.[9][15]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure.
-
¹H NMR: Look for the disappearance of the -NH₂ protons from the starting amine. The aromatic and aliphatic protons from both the ketone and amine precursors should be present, often with slight shifts in their chemical environment. A singlet corresponding to the methyl group on the pyridine ring and signals for the aromatic protons should be clearly identifiable.[16][17]
-
¹³C NMR: The most definitive evidence is the disappearance of the ketone's carbonyl carbon signal (typically >190 ppm) and the appearance of a new signal for the imine carbon (C=N) in the range of 150-170 ppm.[16][18]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.
Table 2: Summary of Expected Spectroscopic Data for a Hypothetical Product
(Product: Schiff base from 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one and Aniline)
| Technique | Key Signal | Expected Position/Value | Interpretation |
| FT-IR | ν(C=N) | ~1625 cm⁻¹ | Formation of the imine bond[15] |
| ν(C=O) | Absent | Consumption of ketone starting material | |
| ¹H NMR | δ(Ar-H) | 6.5 - 8.5 ppm | Aromatic protons |
| δ(CH₃-C=N) | ~2.4 ppm | Methyl protons adjacent to imine | |
| δ(Pyr-CH₃) | ~2.6 ppm | Methyl protons on pyridine ring | |
| ¹³C NMR | δ(C=N) | ~165 ppm | Imine carbon atom[18] |
| δ(C=O) | Absent | Consumption of ketone starting material | |
| Mass Spec | [M+H]⁺ | m/z = 227.12 | Confirms molecular weight |
Workflow and Potential Applications
The synthesized Schiff bases are not end-products but versatile intermediates for further development, particularly in pharmacology and materials science.
Potential Applications:
-
Antimicrobial and Antifungal Agents: Pyridine-based Schiff bases are widely reported to possess significant antibacterial and antifungal properties.[3][4][20] The synthesized compounds should be screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[8][21]
-
Anticancer Drug Leads: Many Schiff bases exhibit potent cytotoxic activity against various cancer cell lines.[21] The presence of the pyridine and phenol moieties could enhance this activity.
-
Coordination Chemistry: These compounds are excellent ligands for forming transition metal complexes.[10][11] Such complexes have applications as catalysts, molecular sensors, and can show enhanced biological activities compared to the free ligands.[2][11]
References
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PREPARATION OF SOME PYRIDYL-SUBSTITUTED SCHIFF BASES AND THEIR LABELLING WITH Tc-99m. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]
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Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
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Chemistry Schiff Bases. (n.d.). sathee jee. Retrieved February 18, 2026, from [Link]
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Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]
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Schiff Bases: Structure, Reaction, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 18, 2026, from [Link]
-
REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]
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Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. (2016). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(4), 118-123. Retrieved February 18, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF PYRIDYL BASED SCHIFF. (n.d.). Afribary. Retrieved February 18, 2026, from [Link]
-
Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. (n.d.). Der Pharma Chemica. Retrieved February 18, 2026, from [Link]
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A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. (n.d.). Scholars Research Library. Retrieved February 18, 2026, from [Link]
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Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (n.d.). ACS Omega. Retrieved February 18, 2026, from [Link]
-
Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. (2019). Journal of Physics: Conference Series, 1234, 012061. Retrieved February 18, 2026, from [Link]
-
Chemistry with Schiff Bases of Pyridine Derivatives. (2024). IntechOpen. Retrieved February 18, 2026, from [Link]
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Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (n.d.). Journal of Al-Nahrain University. Retrieved February 18, 2026, from [Link]
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Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. (n.d.). ScienceOpen. Retrieved February 18, 2026, from [Link]
-
Schiff Base Complexes of Di(2-Pyridyl) Ketone Derivatives with Transition Metals, Synthesis and Characterization. (2025). Asian Journal of Chemical Sciences. Retrieved February 18, 2026, from [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (n.d.). IJRAR. Retrieved February 18, 2026, from [Link]
-
Exploring biological activities of novel Schiff bases derived from amlodipine and in silico molecular modeling studies. (2024). Future Medicinal Chemistry. Retrieved February 18, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal. Retrieved February 18, 2026, from [Link]
-
Influence of pyridyl nitrogen's position and hydrogen bonding interactions on antibacterial activities investigated by in vitro and in silico. (2025). Scientific Reports. Retrieved February 18, 2026, from [Link]
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schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 18, 2026, from [Link]
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A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). arkat-usa.org. Retrieved February 18, 2026, from [Link]
-
Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline. (2021). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Pyridine Schiff Base Complexes Study. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]
-
Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. Retrieved February 18, 2026, from [Link]
-
Synthesis, Characterization and Biological Activity Studies of Mixed Ligand Complexes with Schiff base and 2,2'-Bipyridine. (2019). Prime Scholars. Retrieved February 18, 2026, from [Link]
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Application Notes & Protocols: Catalytic Applications of 3-Acetyl-4-Hydroxy-6-Methylpyridine Metal Complexes
Introduction: The Untapped Potential of 4-Hydroxypyridine Ligands in Catalysis
The 4-hydroxypyridine scaffold, characterized by its N-heterocyclic aromatic ring bearing a hydroxyl group, presents a compelling platform for the design of advanced catalysts. The endocyclic nitrogen and the exocyclic hydroxyl group form a powerful bidentate chelation site, capable of coordinating with a wide array of transition metals. The inclusion of an acetyl group at the 3-position and a methyl group at the 6-position, as in 3-acetyl-4-hydroxy-6-methylpyridine, further modulates the electronic properties and steric environment of the metal center. This fine-tuning is critical for influencing the activity, selectivity, and stability of the resulting metal complexes in catalytic transformations.
While the direct catalytic applications of metal complexes derived specifically from 3-acetyl-4-hydroxy-6-methylpyridine are an emerging area of research, the principles of their design and function can be robustly demonstrated through well-studied structural analogs. This guide will leverage insights from related chelating ligand systems, such as substituted hydroxyquinolines and pyrones, to provide detailed protocols and mechanistic frameworks. The applications detailed herein—from selective oxidations to robust cross-coupling reactions—serve as a validated starting point for researchers exploring the catalytic landscape of this promising ligand family.
Part 1: Synthesis of Ligand and Metal Complexes
The foundation of any catalytic system is the precise and reproducible synthesis of its core components. This section provides a generalized, yet robust, protocol for the synthesis of 3-acetyl-4-hydroxy-6-methylpyridine and its subsequent complexation with a transition metal salt, using Nickel(II) as a representative example.
Protocol 1: General Synthesis of Metal (II) Complexes
This protocol is adapted from established methods for coordinating N,O-bidentate ligands with transition metal salts.[1][2]
Objective: To synthesize a generic Metal(II) complex of 3-acetyl-4-hydroxy-6-methylpyridine.
Materials:
-
3-acetyl-4-hydroxy-6-methylpyridine (Ligand)
-
Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O)
-
Ethanol, Anhydrous
-
10% Alcoholic Ammonia Solution
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Stir bar
-
Beakers, graduated cylinders, and filtration apparatus
Step-by-Step Methodology:
-
Ligand Dissolution: In a 100 mL round-bottomed flask, dissolve 0.02 moles of the 3-acetyl-4-hydroxy-6-methylpyridine ligand in 50 mL of ethanol.
-
Gentle Heating: Gently heat the solution with stirring for 5-10 minutes to ensure complete dissolution.
-
Metal Salt Preparation: In a separate beaker, dissolve 0.01 moles of the metal(II) salt (e.g., NiCl₂·6H₂O) in 20 mL of ethanol.
-
Addition of Metal Salt: Add the metal salt solution dropwise to the hot ligand solution over 10 minutes with continuous stirring. A 2:1 ligand-to-metal molar ratio is targeted.[2]
-
Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for a minimum of 2 hours. The progress of the reaction can be monitored via Thin Layer Chromatography (TLC).[2]
-
Precipitation: After cooling the reaction mixture to room temperature, slowly add a 10% alcoholic ammonia solution dropwise while stirring. Monitor the pH. The metal complex will precipitate out at a specific pH.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator over anhydrous CaCl₂.
-
Characterization: Characterize the final product using FT-IR, UV-Vis, and elemental analysis to confirm the structure and coordination. The non-electrolytic nature of similar complexes can be confirmed by low molar conductance values in DMSO.[1]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is chosen for its ability to dissolve both the organic ligand and many inorganic metal salts, providing a homogenous reaction medium.
-
Reflux Conditions: Heating under reflux provides the necessary activation energy for the coordination reaction to proceed to completion without loss of solvent.
-
pH Adjustment: The addition of a weak base like alcoholic ammonia deprotonates the hydroxyl group of the ligand, facilitating its coordination to the metal ion and promoting the precipitation of the neutral complex.
Workflow for Metal Complex Synthesis
Caption: Workflow for the synthesis of a 2:1 ligand-to-metal complex.
Part 2: Catalytic Applications & Protocols
The true utility of these metal complexes lies in their ability to catalyze challenging organic transformations. Below are detailed protocols for two distinct classes of reactions, based on highly active analogous systems.
Application 1: Vanadium-Catalyzed Oxidation of Hydrocarbons
Vanadium complexes are well-known for their ability to catalyze oxidation reactions using peroxides. Complexes with N,O-bidentate ligands, such as those derived from substituted 8-hydroxyquinolines, have demonstrated high activity in the oxidation of saturated hydrocarbons like cyclohexane.[3] This protocol is adapted for a hypothetical V(IV)O complex of 3-acetyl-4-hydroxy-6-methylpyridine.
Protocol 2: Catalytic Oxidation of Cyclohexane
Objective: To perform the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone using a V(IV)O complex and H₂O₂.
Materials:
-
[VO(3-acetyl-4-hydroxy-6-methylpyridinate)₂] (Catalyst)
-
Cyclohexane (Substrate)
-
Hydrogen Peroxide (H₂O₂, 50% aqueous solution)
-
2-Pyrazinecarboxylic acid (PCA) (Co-catalyst)[3]
-
Acetonitrile (MeCN), HPLC grade
-
Triphenylphosphine (PPh₃)
-
Thermostatted reaction vessel (e.g., Schlenk tube)
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk tube equipped with a stir bar, add the V(IV)O complex (5 x 10⁻⁴ M), 2-pyrazinecarboxylic acid (2 x 10⁻³ M), and acetonitrile as the solvent.
-
Substrate Addition: Add cyclohexane to the mixture to a final concentration of 0.46 M.
-
Thermostatting: Place the vessel in an oil bath pre-heated to 50 °C and allow the mixture to stir for 5 minutes to equilibrate.
-
Initiation: Initiate the reaction by adding the 50% aqueous H₂O₂ solution to a final concentration of 2.0 M.
-
Monitoring: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw aliquots from the reaction mixture for analysis.
-
Quenching and Analysis: Before analysis, treat each aliquot with solid triphenylphosphine (PPh₃). This step reduces any cyclohexyl hydroperoxide intermediate to cyclohexanol, allowing for accurate quantification of the total alcohol product.[3]
-
Quantification: Analyze the quenched aliquots by Gas Chromatography (GC) using an internal standard to determine the concentrations of cyclohexanol and cyclohexanone.
Mechanistic Insight: The reaction is believed to proceed via the formation of free hydroxyl radicals (•OH).[3] The vanadium complex, in the presence of the PCA co-catalyst, facilitates the decomposition of hydrogen peroxide into these highly reactive species. The •OH radicals then abstract a hydrogen atom from cyclohexane, initiating the oxidation cascade. The use of PCA is critical as it coordinates to the metal center and enhances the catalytic decomposition of H₂O₂.
Catalytic Cycle for Vanadium-Catalyzed Oxidation
Caption: Simplified cycle for radical-based hydrocarbon oxidation.
Performance Data for Analogous Vanadium Systems
The following table summarizes typical performance data for the oxidation of cyclohexane using vanadium complexes with related methyl-substituted 8-hydroxyquinoline ligands.[3] This serves as a benchmark for evaluating new pyridine-based catalysts.
| Catalyst System | Substrate | Max. Yield (%) | Temp (°C) | Co-catalyst | Reference |
| [VO(2,6-(Me)₂-quin)₂] | Cyclohexane | 48% | 50 | PCA | [3] |
| [VO(2,5-(Me)₂-quin)₂] | Cyclohexane | 45% | 50 | PCA | [3] |
| [VO(2-Me-quin)₂] | Cyclohexane | 35% | 50 | PCA | [3] |
Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[4] Palladium catalysts are particularly effective for Suzuki-Miyaura coupling, which forms C-C bonds between aryl halides and aryl boronic acids. Pyridine-containing ligands can stabilize the palladium center and facilitate the catalytic cycle.
Protocol 3: Suzuki-Miyaura Coupling of a Halopyridine
Objective: To synthesize a 2-arylpyridine via Pd-catalyzed cross-coupling of 2-bromopyridine with phenylboronic acid.
Materials:
-
Pd(OAc)₂ (Palladium(II) acetate)
-
3-acetyl-4-hydroxy-6-methylpyridine (Ligand)
-
2-Bromopyridine (Aryl halide)
-
Phenylboronic acid (Boronic acid)
-
K₂CO₃ (Base)
-
Toluene/Water (Solvent system, 10:1)
-
Inert atmosphere glovebox or Schlenk line
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, stir Pd(OAc)₂ (1 mol%) with the pyridine ligand (2-4 mol%) in toluene for 30 minutes to form the active catalyst complex in situ.
-
Reaction Setup: To a Schlenk tube, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the toluene/water solvent mixture (5 mL) followed by the pre-formed catalyst solution.
-
Inerting: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Subject the mixture to three cycles of vacuum/backfill with argon.
-
Heating: Place the reaction tube in a pre-heated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: After cooling, dilute the reaction with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
The "Why" of the Protocol:
-
Inert Atmosphere: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. An inert atmosphere prevents its oxidative degradation.
-
Base: The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Aqueous Co-solvent: Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Pd-catalyzed Suzuki-Miyaura cycle.
Conclusion and Future Outlook
The 3-acetyl-4-hydroxy-6-methylpyridine ligand framework holds significant promise for the development of novel, efficient, and selective catalysts. By leveraging the established reactivity of analogous metal complexes, this guide provides a foundational set of protocols for researchers to begin exploring their catalytic potential. The true power of this system lies in its tunability; future work should focus on systematically varying the metal center (e.g., Co, Cu, Ir, Ru) and reaction conditions to unlock new catalytic transformations.[5][6] Mechanistic studies, including kinetic analysis and computational modeling, will be crucial for rational catalyst design and the optimization of reaction performance, ultimately paving the way for applications in fine chemical synthesis and pharmaceutical development.
References
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Metal complexes of 3- acetyl 4- hydroxyquinoline and amino pyridine schiff base moiety - ijcrcps. Available at: [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]
-
The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) - ResearchGate. Available at: [Link]
-
Inorganica Chimica Acta - CNR-IRIS. Available at: [Link]
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(PDF) Synthesis of 3-[(acetylamino)(aryl)Methyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones. Available at: [Link]
-
Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct - MDPI. Available at: [Link]
-
Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. Available at: [Link]
-
Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation - PubMed. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchGate. Available at: [Link]
-
Catalytic proton reduction with transition metal complexes of the redox-active ligand bpy2PYMe - Chemical Science (RSC Publishing). Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing. Available at: [Link]
-
Chiral Transition Metal Complexes Featuring Limonene-Derived Ligands: Roles in Catalysis and Biology - MDPI. Available at: [Link]
-
Organometallic Catalysis Catches up with Enzymatic in the Regeneration of NADH - PMC. Available at: [Link]
-
Publications - Chirik Group - Princeton University. Available at: [Link]
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Advances in Cross-Coupling Reactions - PMC - NIH. Available at: [Link]
-
Synthetic and Mechanistic Studies of Organometallic Compounds to Activate NO2 and Organic Compounds. - University of Notre Dame. Available at: [Link]
-
COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. Available at: [Link]
-
Publications – Paton Research Group. Available at: [Link]
-
Vanadium(IV) Complexes with Methyl-Substituted 8-Hydroxyquinolines: Catalytic Potential in the Oxidation of Hydrocarbons and Alcohols with Peroxides and Biological Activity - MDPI. Available at: [Link]
-
Publications | OIST Groups. Available at: [Link]
-
Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing). Available at: [Link]
Sources
- 1. ijcrcps.com [ijcrcps.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Publications - Chirik Group [chirikcpanel.cpaneldev.princeton.edu]
Application Notes & Protocols: Synthesis of Azo Dyes Using 3-Acetyl-4-hydroxy-6-methyl-2(1H)-pyridone
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes utilizing 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone as a versatile coupling component. Azo dyes synthesized from pyridone intermediates are of significant interest due to their vibrant colors, good fastness properties, and potential biological activities.[1][2] This guide details the foundational chemical principles, step-by-step synthesis protocols for both the pyridone intermediate and the final azo dyes, characterization techniques, and troubleshooting advice. The protocols are designed to be self-validating, with explanations of the causality behind critical experimental choices to ensure reproducibility and success.
Introduction: The Significance of Pyridone-Based Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[3] Their widespread use in textiles, printing, and high-tech applications like optical data storage stems from their simple and cost-effective synthesis, high molar extinction coefficients, and broad color palette.[2][4]
The final color and properties of an azo dye are determined by the molecular structure of both the diazo component (derived from an aromatic amine) and the coupling component. While traditional coupling agents like phenols and anilines are widely used, heterocyclic compounds, particularly pyridone derivatives, have emerged as superior alternatives for creating high-performance dyes.[1][5]
The intermediate, 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone , is a particularly effective coupling component. Its structure offers several advantages:
-
Activated Methylene Group: The electron-withdrawing acetyl and carbonyl groups activate the adjacent C5 position, making it highly susceptible to electrophilic attack by the diazonium ion.
-
Keto-Enol Tautomerism: The pyridone ring exists in a dynamic equilibrium between its keto and enol forms, which influences its reactivity and the final structure of the dye.
-
Functional Group Handles: The acetyl and hydroxyl groups provide sites for further chemical modification, allowing for the fine-tuning of the dye's solubility, fastness, and biological properties.
These features contribute to the synthesis of dyes with excellent affinity for hydrophobic fibers like polyester, making them valuable as disperse dyes.[1][6] Furthermore, many pyridone-based azo dyes have demonstrated promising biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2]
Core Principles: The Chemistry of Azo Synthesis
The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and proceeds in two fundamental stages: Diazotization and Azo Coupling .[7][8]
Stage 1: Diazotization of Aromatic Amines
Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[8]
Mechanism Insight: The reaction must be performed at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to side reactions and reduced yield.[3] The aryldiazonium ion (Ar–N₂⁺) is a weak electrophile that is highly reactive and ready for the subsequent coupling step.[9]
Stage 2: The Azo Coupling Reaction
Azo coupling is the electrophilic aromatic substitution reaction where the aryldiazonium ion attacks an electron-rich coupling component.[5][7] In this guide, the coupling component is 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone. The diazonium ion attacks the activated C5 position of the pyridone ring.
Mechanism Insight: The pH of the reaction medium is critical. The coupling reaction is typically carried out in a mildly alkaline or neutral solution. This is because while the diazonium salt is the active electrophile, the coupling component's nucleophilicity is pH-dependent. In the case of the pyridone, a slightly alkaline medium helps to deprotonate the hydroxyl group, increasing the electron density of the ring system and making it a more potent nucleophile for the coupling reaction.
Experimental Protocols
Synthesis of Intermediate: 3-Acetyl-4-hydroxy-6-methyl-2(1H)-pyridone
This protocol is adapted from established multi-component reaction strategies. The pyridone intermediate can be synthesized from readily available starting materials like ethyl acetoacetate and cyanoacetamide.
Reaction Scheme:
A simplified representation of pyridone synthesis.
Protocol: While several routes exist for pyridone synthesis, a common method involves the condensation of β-ketoesters with compounds containing active methylene groups. For the purpose of this guide, we will focus on the application of the commercially available or pre-synthesized 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone.
General Protocol for Azo Dye Synthesis
This protocol provides a general methodology. The specific aromatic amine used will determine the final color of the dye.
Workflow Diagram:
Workflow for the synthesis, isolation, and purification of pyridone-based azo dyes.
Materials:
-
Aromatic Amine (e.g., Aniline, p-Nitroaniline, Sulfanilic acid)
-
3-Acetyl-4-hydroxy-6-methyl-2(1H)-pyridone
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
Sodium Acetate (CH₃COONa)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Procedure:
Part A: Diazotization
-
In a 250 mL beaker, dissolve the chosen aromatic amine (0.01 mol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Stir until a clear solution is obtained. Gentle warming may be necessary.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes. Scientist's Note: A slow, dropwise addition is crucial to maintain the low temperature and prevent the premature decomposition of the nitrous acid and the diazonium salt.[3]
-
Continue stirring the mixture in the ice bath for an additional 30 minutes. The resulting clear solution contains the aryldiazonium salt.
Part B: Azo Coupling
-
In a separate 400 mL beaker, dissolve 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone (0.01 mol) in 20 mL of 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold pyridone solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7 and 8 by adding a saturated solution of sodium acetate as needed. A brightly colored precipitate should form immediately. Scientist's Note: The coupling reaction is an electrophilic substitution where the diazonium ion acts as the electrophile.[7][9] The pyridone is the nucleophile, and its reactivity is enhanced under slightly alkaline conditions.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the reaction.
Part C: Isolation and Purification
-
Filter the precipitated solid dye using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any unreacted salts and impurities.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified crystals in an oven at 60-70 °C.
Characterization of Synthesized Dyes
The structure and purity of the synthesized azo dyes should be confirmed using standard analytical techniques.
-
FT-IR Spectroscopy: Used to identify key functional groups. Look for characteristic peaks for N=N stretching (around 1450-1510 cm⁻¹), C=O stretching (around 1655-1730 cm⁻¹), and O-H stretching.[10] The presence of these bands helps confirm the formation of the azo-pyridone structure.
-
UV-Visible Spectroscopy: This technique is used to determine the wavelength of maximum absorbance (λmax) of the dye in a suitable solvent (e.g., methanol or DMF). The λmax value is directly related to the color of the dye and its electronic structure.
-
¹H NMR and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the position of the azo coupling and the integrity of the aromatic and pyridone rings.[11][12]
Data Presentation: Examples of Synthesized Dyes
The choice of the aromatic amine in the diazotization step allows for the creation of a wide spectrum of colors. The table below summarizes expected results from coupling various substituted anilines with the pyridone intermediate.
| Starting Aromatic Amine | Expected Dye Color | Typical λmax (nm) Range |
| Aniline | Yellow | 400 - 430 |
| p-Nitroaniline | Orange-Red | 470 - 510 |
| p-Toluidine | Yellow-Orange | 420 - 450 |
| p-Anisidine | Orange | 440 - 470 |
| Sulfanilic Acid | Yellow | 390 - 420 |
Note: λmax values are approximate and can vary based on solvent and precise dye structure.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Dye Yield | Diazonium salt decomposition (temperature too high). | Strictly maintain the reaction temperature between 0-5 °C during diazotization and coupling. |
| Incorrect pH for coupling. | Ensure the pH of the coupling reaction is maintained in the neutral to mildly alkaline range (pH 7-8) using a buffer like sodium acetate. | |
| Dark, Tarry Product | Side reactions due to impure starting materials or high temperature. | Use pure, recrystallized aromatic amine. Ensure efficient cooling and stirring. |
| Poor Color Quality | Incomplete reaction or presence of impurities. | Increase the reaction time for coupling. Ensure thorough washing and recrystallization of the final product. |
Conclusion
The synthesis of azo dyes from the 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone intermediate is a robust and versatile method for producing a range of high-performance colorants. By carefully controlling reaction parameters such as temperature and pH, researchers can achieve high yields of pure dyes suitable for various applications, including textile dyeing and the development of functional materials.[1][11] This guide provides the fundamental knowledge and practical protocols necessary for the successful synthesis and characterization of these valuable compounds.
References
-
A Comprehensive Review on the Synthesis and Versatile Applications of Biologically Active Pyridone-Based Disperse Dyes. (2020). MDPI. [Link]
-
Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. (2022). PMC. [Link]
-
Synthesis of Disperse Dyes from Pyridone and Resorcinol Coupled to Diazotized 2-Amino-4-chloro-5-formylthiazole. (2014). Semantic Scholar. [Link]
-
Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. (2020). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Synthesis, Application, and Recovery of Alkali-Clearable Disperse Dyes Containing Azo Pyridone Structure. (2025). ResearchGate. [Link]
-
Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters. (2022). PMC. [Link]
-
Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. (2021). MDPI. [Link]
-
Azo Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Azo coupling. (n.d.). Wikipedia. [Link]
-
Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). PMC. [Link]
-
Synthesis, characterization and spectroscopic properties of new azo dyes derived from aniline derivatives based on acetylacetone. (2019). Journal of the Iranian Chemical Society. [Link]
-
Diazotisation and coupling reaction. (n.d.). Slideshare. [Link]
-
Synthesis and biological evaluation of some azo dyes based on 3-cyano-6-hydroxy-4-methyl-1-propyl-2-pyridone. (2022). TechnoRep. [Link]
-
Aryl Diazonium Coupling Reactions. (n.d.). College of Saint Benedict and Saint John's University. [Link]
Sources
- 1. A Comprehensive Review on the Synthesis and Versatile Applications of Biologically Active Pyridone-Based Disperse Dyes [mdpi.com]
- 2. Secure Verification [technorep.tmf.bg.ac.rs]
- 3. ijirset.com [ijirset.com]
- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 5. Azo coupling - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Azo Coupling [organic-chemistry.org]
- 8. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 9. Aryl Diazonium Coupling Reactions [employees.csbsju.edu]
- 10. nanobioletters.com [nanobioletters.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Yellow Azo Pyridone Derivatives with Different Halide Atoms for Image-Sensor Color Filters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 3-Acetyl-4-hydroxy-6-methylpyridine for Pharmaceutical Research
Executive Summary & Pharmacophore Analysis[1]
The compound 3-acetyl-4-hydroxy-6-methylpyridine (often existing as its tautomer 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone ) is a privileged scaffold in medicinal chemistry. Structurally derived from Dehydroacetic Acid (DHA), this nitrogen-containing heterocycle offers three distinct vectors for chemical modification, each yielding derivatives with potent biological activities ranging from antimicrobial to anticancer properties.
This guide provides a validated, modular workflow for transforming this core scaffold into three high-value pharmaceutical classes:
-
Schiff Bases (Azomethines): Targeting bacterial DNA gyrase and fungal enzymes.
-
Chalcones (
-unsaturated ketones): Michael acceptors for cysteine-rich protein targets. -
Metal Complexes: Bioinorganic chelates for ROS-mediated cytotoxicity.
Core Scaffold Synthesis (Precursor Preparation)
Before derivatization, the pyridine scaffold is typically synthesized from Dehydroacetic Acid (DHA) via ring-opening and recyclization with ammonia. This step is critical as commercially available "3-acetyl-pyridine" derivatives often lack the specific 4-hydroxy/6-methyl substitution pattern.
Protocol: Conversion of DHA to Pyridone Scaffold
-
Reaction Type: Ammonolysis / Recyclization
-
Starting Material: Dehydroacetic Acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione)
-
Reagents: 25% Aqueous Ammonia (
)
Step-by-Step Workflow:
-
Dissolution: Suspend 0.1 mol of Dehydroacetic Acid in 50 mL of 20% aqueous ammonia.
-
Activation: Heat the mixture gently on a steam bath or oil bath at 60–70°C.
-
Reaction: Maintain heating for 2–3 hours. The solution will initially clear and then precipitate the product.[1]
-
Isolation: Cool the mixture to 4°C. Filter the solid product.
-
Purification: Recrystallize from ethanol.
-
Yield Target: 75–85%
-
Validation: Melting point ~276–278°C. Appearance: White to pale yellow crystals.
-
Mechanism Note: The ammonia attacks the lactone ring of DHA, causing ring opening to a ketene-amide intermediate, which spontaneously recyclizes to form the thermodynamically stable 2-pyridone ring.
Module A: Schiff Base Derivatization (The Nitrogen Vector)
Objective: Functionalize the C3-acetyl group to form an azomethine (
Experimental Protocol
Reagents:
-
Substrate: 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone (10 mmol)
-
Reactant: Substituted Aromatic Hydrazide or Aniline (10 mmol)
-
Solvent: Absolute Ethanol (30 mL)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
Workflow:
-
Setup: In a 100 mL round-bottom flask, dissolve the pyridone substrate and the amine/hydrazide reactant in ethanol.
-
Catalysis: Add glacial acetic acid. Why? Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1). Look for the disappearance of the starting material spot.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (approx. 100g) with stirring.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF mixtures.
Data Summary Table: Typical Substituent Effects
| Reactant (Amine) | Product Type | Typical Yield | Bio-Activity Focus |
| Isoniazid | Hydrazone | 85-92% | Antitubercular |
| 4-Fluoroaniline | Schiff Base | 70-78% | Antibacterial (Gram -) |
| 2-Aminophenol | Tridentate Ligand | 80% | Metal Chelation Precursor |
Module B: Chalcone Synthesis (The Carbon Vector)
Objective: Create an
Experimental Protocol
Reagents:
-
Substrate: 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone (10 mmol)
-
Reactant: Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde) (10 mmol)
-
Base: 40% KOH or NaOH (aq) (5 mL) or Piperidine (catalytic)
-
Solvent: Ethanol (25 mL)
Workflow:
-
Mixing: Dissolve the pyridone and aldehyde in ethanol.
-
Basification: Add the base dropwise with vigorous stirring at 0–5°C (ice bath).
-
Why? Low temperature prevents polymerization of the aldehyde and side reactions (Cannizzaro).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. A colored solid (yellow/orange) typically precipitates.
-
Neutralization: Pour into ice water and acidify with dilute HCl (pH ~4–5) to precipitate the full product yield.
-
Purification: Recrystallize from glacial acetic acid or ethanol.
Module C: Metal Complexation (The Chelation Vector)
Objective: Coordinate transition metals (Cu, Ni, Co, Zn) to the ligand. Rationale: Metal complexes often exhibit higher biological activity than free ligands (Overtone’s concept of cell permeability) and can act as SOD mimics or DNA intercalators.
Experimental Protocol
Reagents:
-
Ligand: Synthesized Schiff Base (from Module A) (2 mmol)
-
Metal Salt:
or (1 mmol) [1:2 M:L ratio typical] -
Solvent: Ethanol/Methanol (1:1 v/v)
Workflow:
-
Ligand Solution: Dissolve the ligand in hot ethanol.
-
Metal Addition: Add the metal salt solution dropwise to the ligand solution.
-
Reflux: Reflux for 3 hours.
-
Observation: Significant color change indicates complexation (e.g., Green
Dark Blue/Brown).
-
-
Isolation: Filter the solid complex, wash with hot ethanol to remove unreacted ligand, then ether.
-
Drying: Desiccate over anhydrous
.
Analytical Validation & Logic Flow
To ensure scientific integrity, the following spectral features must be verified to confirm successful derivatization.
Graphviz Workflow Diagram
Figure 1: Synthetic divergence from Dehydroacetic Acid to three primary pharmaceutical derivatives, including key validation checkpoints.
Validation Table
| Derivative Class | Key IR Band ( | Key | Structural Proof |
| Core Scaffold | 1640 (C=O, acetyl) | 2.5 (s, | Acetyl group intact |
| Schiff Base | 1610–1625 (C=N) | 8.3–8.8 (s, 1H, N=CH) | Disappearance of C=O |
| Chalcone | 1655 (C=O, conj.) | 7.5–8.0 (d, J=15Hz) | Trans-alkene coupling |
| Metal Complex | Shift in C=N / C-O | Broadening (Paramagnetic) | Metal-Ligand bond (M-N, M-O) |
References
-
Synthesis of Pyridone Scaffold
-
Jeewoth, T., et al. (2000). Synthesis and catalytic activity of some transition metal complexes of 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone. Transition Metal Chemistry, 25, 678–683. Link
-
-
Schiff Base Antimicrobial Activity
-
Raman, N., et al. (2011). Synthesis, structural characterization and antibacterial studies of some biosensitive Schiff base copper(II) complexes. Journal of Chemical Sciences, 123, 219–227. Link
-
-
Chalcone Synthesis & Activity
-
Metal Complexation & Bioinorganic Applications
-
Al-Amiery, A. A., et al. (2012). Synthesis and antioxidant activities of novel metal complexes derived from 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. Journal of Chemistry, 2012. Link
-
Sources
Troubleshooting & Optimization
Technical Support Guide: Solubilization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
This guide serves as a technical support resource for researchers working with 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one (also referred to as 3-acetyl-4-hydroxy-6-methylpyridine ).[1]
The solubility challenges associated with this molecule are primarily driven by its intramolecular hydrogen bonding and tautomeric equilibrium , which stabilize the crystal lattice and reduce interaction with water molecules.[1]
Molecule Profile & Solubility Mechanism
To solve the solubility issue, we must first understand the "Solubility Killer" mechanism inherent in this structure.
-
Tautomeric Lock: This molecule exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms.[1] In solution, the 3-acetyl group forms a strong intramolecular hydrogen bond with the 4-hydroxy (or 4-pyridone NH) group.[1]
-
Lattice Energy: This internal "clamping" reduces the molecule's ability to hydrogen bond with water, effectively "hiding" its polar groups and resulting in poor aqueous solubility at neutral pH.[1]
-
Chelation Potential: The 3-acetyl-4-hydroxy motif is a bidentate ligand.[1] Trace metal ions (Fe³⁺, Cu²⁺) in water can cause complexation, leading to colored precipitates or "crashing out."
Visualizing the Solubility Barrier
Figure 1: Solubility relies on breaking the neutral "locked" state via pH adjustment.
Tier 1: pH Adjustment & Salt Formation (Recommended)
The most robust method to solubilize this compound is to move away from its isoelectric point (approx. pH 6-7) where solubility is lowest.[1]
Protocol A: Acidic Solubilization (Cation Formation)
Target pH: < 2.5 [1]
-
Mechanism: Protonation of the pyridine nitrogen or the carbonyl oxygen disrupts the intramolecular H-bond.[1]
-
Reagents: 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid (MSA).[1] MSA is preferred for higher concentrations due to the high solubility of mesylate salts.[1]
| Step | Action | Technical Note |
| 1 | Suspend compound in water (10 mg/mL). | Suspension will be cloudy/opaque. |
| 2 | Add 1.1 equivalents of 1M MSA dropwise. | Monitor pH.[1] Target pH 1.5 - 2.[1]0. |
| 3 | Vortex/Sonicate for 5 mins. | Solution should clarify. |
| 4 | Validation: | If precipitate remains, add 10% Propylene Glycol as a cosolvent. |
Protocol B: Basic Solubilization (Anion Formation)
Target pH: > 10.0 [1]
-
Mechanism: Deprotonation of the 4-hydroxyl group creates a phenolate-like anion.[1]
-
Reagents: 1M NaOH or L-Arginine (for biological compatibility).
| Step | Action | Technical Note |
| 1 | Suspend compound in water. | |
| 2 | Add 1.05 equivalents of 1M NaOH.[1] | Avoid large excess to prevent hydrolysis of the acetyl group over time.[1] |
| 3 | Buffer Warning: | Do not mix with phosphate buffers immediately; calcium/magnesium in buffers may precipitate the anion.[1] |
Tier 2: Cosolvent Systems (For Neutral pH Applications)
If your experiment requires a near-neutral pH (e.g., cell culture), you cannot rely solely on pH. You must disrupt the lattice energy using cosolvents.[1]
Recommended System: 10% DMSO + 40% PEG 400 + 50% Water [1]
-
Dissolve First: Dissolve the compound completely in pure DMSO (Stock concentration: 50-100 mg/mL).[1]
-
Dilute: Add PEG 400 to the DMSO stock.
-
Final Step: Slowly add water/buffer with vigorous stirring.
-
Critical: Adding water too fast will cause "crashing out" (precipitation).
-
Solubility Table (Estimated at 25°C)
| Solvent System | Estimated Solubility | Application |
| Pure Water (pH 7) | < 0.5 mg/mL | Not Recommended |
| 0.1 M HCl (pH 1) | > 20 mg/mL | IV Formulation / Chemical Synthesis |
| 0.1 M NaOH (pH 11) | > 25 mg/mL | Basic Reactions |
| 5% DMSO / 95% Water | ~ 1-2 mg/mL | Cell Assays (Low Dose) |
| 40% HP-β-CD (Cyclodextrin) | ~ 5-10 mg/mL | Animal Studies (Neutral pH) |
Tier 3: Advanced Formulation (Cyclodextrin Complexation)
For in vivo studies where organic solvents (DMSO) are restricted, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] The hydrophobic cavity of the cyclodextrin encapsulates the non-polar acetyl-pyridine core, while the outer shell remains water-soluble.[1]
Protocol:
-
Prepare a 40% (w/v) HP-β-CD solution in water.[1]
-
Add the target compound (up to 5-10 mg/mL).[1]
-
Sonicate for 30-60 minutes at 40°C.
-
Filter through a 0.22 µm PVDF filter.[1]
-
Result: A clear, stable solution at neutral pH.[1]
Troubleshooting & FAQs
Q1: The solution turned red/purple after adding water. Is it degraded?
A: Likely not. This molecule is a chelator (similar to Deferiprone). The red color indicates it has complexed with trace Iron (Fe³⁺) in your water or glassware.[1]
-
Fix: Use high-purity Milli-Q water. Add 0.1 mM EDTA to sequester trace metals.[1]
Q2: Can I use phosphate buffer (PBS)?
A: Use with caution. If you solubilized the compound using Protocol B (Base) , adding PBS (pH 7.4) will drop the pH back to the insoluble range, causing immediate precipitation.
-
Fix: If you must use PBS, ensure the final concentration is below the water solubility limit (<0.5 mg/mL) or use the Cyclodextrin method.
Q3: Is the acetyl group stable?
A: The 3-acetyl group is relatively stable, but avoid prolonged exposure to extreme pH (>12 or <1) at high temperatures (>60°C), which could lead to deacetylation or ring opening/rearrangement (degradation to dehydroacetic acid derivatives).[1]
References
-
PubChem. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid - Structural Analog).[1] National Library of Medicine.[1] Available at: [Link]
-
Kütt, A., et al. (2018).[1][2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1][2] (Provides pKa context for hydroxypyridines). Available at: [Link]
-
Hider, R. C., et al. (1990).[1] The synthesis of a range of 3-hydroxy-4(1H)-pyridinones with potential for the chelation of iron(III).[1][3] (Discusses solubility and pKa of 3-hydroxy-4-pyridinone analogs). Available at: [Link]
Sources
Technical Support Center: Purification of 3-Acetyl-4-hydroxy-6-methylpyridine
This is a technical support guide designed for researchers and process chemists working with 3-acetyl-4-hydroxy-6-methylpyridine (also referred to as 3-acetyl-6-methyl-2,4-pyridinedione ).
Status: Active Document ID: TS-PUR-AHMP-04 Scope: Purification, Isolation, and Troubleshooting Audience: Organic Chemists, Process Engineers
Core Identity & Critical Distinction
⚠️ STOP & VERIFY: Before proceeding, confirm your target molecule. There is a frequent nomenclature confusion in this chemical space between the Pyranone precursor and the Pyridone product.
| Feature | Target Molecule (The Pyridine) | Common Precursor (The Pyranone) |
| Common Name | 3-Acetyl-4-hydroxy-6-methylpyridine | Dehydroacetic Acid (DHA) |
| IUPAC / Tautomer | 3-acetyl-6-methyl-2,4(1H,3H)-pyridinedione | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one |
| CAS | 18616-41-0 (or similar isomers) | 771-03-9 |
| Appearance | High-melting solid (>200°C decomp.) | Lower melting solid (~109-111°C) |
| Solubility | Amphoteric (Soluble in Acid/Base) | Weakly acidic |
This guide focuses on the Pyridine/Pyridone derivative formed typically by the amination of DHA.
Primary Purification Protocols
Method A: Acid-Base Reprecipitation (The "Switching" Method)
Best for: Removing non-amphoteric impurities, unreacted starting materials, and bulk purification of crude reaction mixtures. Principle: This molecule is amphoteric. It forms a soluble salt in high pH (sodium enolate) and precipitates at its isoelectric point.
Protocol:
-
Dissolution: Suspend crude solid in 10% NaOH (aq) (Ratio: 5-8 mL per gram of solid).
-
Digestion: Stir at room temperature for 30 minutes. The solution should become clear (yellow/orange).
-
Note: If solids remain, these are likely non-acidic impurities.
-
-
Filtration: Filter the alkaline solution through a Celite pad to remove insoluble by-products.
-
Decolorization (Optional): If the filtrate is dark brown, treat with activated carbon (5 wt%) for 30 mins, then filter again.
-
Precipitation: Cool the filtrate to 10-15°C. Slowly add 6N HCl dropwise with vigorous stirring.
-
Endpoint: Target pH 5.0 - 6.0 . The product will precipitate as a thick white/off-white solid.
-
Critical: Do not overshoot to pH < 2, or the hydrochloride salt may form and redissolve (or trap inorganic salts).
-
-
Isolation: Filter, wash with cold water (to remove NaCl), and dry.
Method B: Recrystallization
Best for: Final polishing to achieve >99% HPLC purity.
| Solvent System | Suitability | Notes |
| Methanol | General Purpose | Good recovery; effective for removing trace colored oligomers. |
| Ethanol/Water (80:20) | High Purity | Requires heating to reflux. Slow cooling promotes large crystal growth. |
| Glacial Acetic Acid | Difficult Cases | Excellent for very crude material, but product must be washed thoroughly to remove acid traces. |
Protocol (Ethanol/Water):
-
Suspend dry solid in Ethanol. Heat to reflux.[1]
-
Add Water dropwise until the solution becomes clear at reflux.
-
Remove from heat and allow to cool slowly to room temperature.
-
Chill in an ice bath (0-4°C) for 2 hours.
-
Filter and wash with cold 100% Ethanol.
Visual Workflows
Logic Flow: Acid-Base Purification Cycle
This diagram illustrates the "Switching" mechanism used to isolate the amphoteric pyridone from non-acidic impurities.
Caption: Purification via pH manipulation. The compound is solubilized as a salt and precipitated at its neutral state.
Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. Why?
Cause: This typically happens when the solvent polarity is not optimized, or the solution is cooled too rapidly, trapping impurities that lower the melting point. Solution:
-
Seeding: Keep a small amount of crude solid. Add a "seed crystal" when the hot solution cools to just below the boiling point.
-
Solvent Adjustment: If using Ethanol/Water, increase the Ethanol ratio. Water decreases solubility significantly; too much water forces the hydrophobic regions of the molecule to separate as oil before the crystal lattice forms.
Q2: The product has a persistent pink/brown hue.
Cause: Oxidation by-products (common in pyridine chemistry) or trace iron contamination. Solution:
-
Chemical: Perform the Method A (NaOH) dissolution. Add a reducing agent like Sodium Dithionite (Na2S2O4) (approx 0.5 wt%) to the alkaline solution before filtration. This reduces colored quinoid impurities to colorless phenols.
-
Adsorption: Use activated charcoal in the alkaline phase, not the organic solvent phase. The ionic nature of the impurities in base often makes them "stickier" to carbon.
Q3: I have low yield after Acid-Base precipitation.
Cause: You likely over-acidified. Mechanism: 3-acetyl-4-hydroxy-6-methylpyridine can act as a base at very low pH (protonation of the pyridine nitrogen or carbonyl oxygen), forming a soluble hydrochloride salt. Fix: Check the pH of your mother liquor. If pH < 2, neutralize back to pH 5-6 with dilute NaOH. The precipitate should reappear.
Q4: How do I distinguish the product from the starting material (DHA) via NMR?
Diagnostic Signals (1H NMR in DMSO-d6):
-
DHA (Starting Material): Look for the pyrone proton (C5-H) around 5.9 - 6.1 ppm .
-
Pyridone (Product): The C5-H signal typically shifts slightly, but the key is the NH proton. You should see a broad singlet (exchangeable) often downfield (11.0 - 13.0 ppm ) which is absent in DHA.
-
Methyl Groups: The acetyl methyl and ring methyl groups will show distinct shifts between the oxygen-ring (DHA) and nitrogen-ring (Pyridone) systems.
References
- Synthesis and Tautomerism: Kappe, T. "Mesoionic Six-Membered Heterocycles." Angewandte Chemie International Edition, Vol 27, Issue 1.
- Purification of Hydroxypyridines:Organic Syntheses, Coll. Vol. 5, p. 627 (1973). (General protocols for acid/base workup of amphoteric pyridines).
-
Precursor Properties (DHA): PubChem Compound Summary for CID 7618, Dehydroacetic Acid. Link
- Pinacidil Intermediates: Merck Index, "Pinacidil" monograph.
Sources
Technical Support Center: Cyclization Reactions of Dehydroacetic Acid Derivatives
Welcome to the technical support center for the synthesis of heterocyclic compounds from dehydroacetic acid (DHA) and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during the cyclization reactions of DHA derivatives, particularly in the synthesis of pyranopyrazoles.
Understanding the Core Reaction: Synthesis of Pyranopyrazoles
The reaction of dehydroacetic acid with hydrazines is a cornerstone for generating a variety of heterocyclic systems, most notably pyranopyrazole derivatives. This multicomponent reaction is valued for its efficiency in constructing complex molecular architectures from simple precursors.[1][2]
A general representation of this reaction involves the condensation of dehydroacetic acid (or its derivatives), a hydrazine, an aldehyde, and a source of active methylene, such as malononitrile.[1][2][3][4] The reaction typically proceeds in a one-pot fashion, often facilitated by a catalyst.[1][5][6]
Below is a generalized workflow for this synthesis:
Caption: General workflow for pyranopyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of pyranopyrazoles from dehydroacetic acid derivatives?
A1: The reaction proceeds through a cascade of reactions. Initially, the hydrazine reacts with the β-ketoester functionality of the dehydroacetic acid derivative to form a pyrazolone intermediate. Concurrently, the aldehyde undergoes a Knoevenagel condensation with the active methylene compound. The resulting α,β-unsaturated nitrile then undergoes a Michael addition with the pyrazolone, followed by an intramolecular cyclization and tautomerization to yield the final pyranopyrazole product.[5][6]
Caption: Decision tree for troubleshooting low yield.
Detailed Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Purity of Reactants | Impurities in the starting materials, especially the aldehyde, can inhibit the reaction or lead to side products. | Ensure all reactants are of high purity. If necessary, purify the aldehyde by distillation or recrystallization before use. |
| Catalyst Inefficiency | The chosen catalyst may not be optimal for the specific substrates being used. Both acidic and basic catalysts have been shown to be effective, but their performance can vary. [1][2][6] | Screen a variety of catalysts. For example, if a base like piperidine gives a low yield, try an acid catalyst or a different base like triethylamine. In some cases, catalyst-free conditions in a suitable solvent might also be effective. [1] |
| Inappropriate Solvent | The solubility of reactants and intermediates can greatly affect the reaction rate. While ethanol is common, it may not be the best choice for all derivatives. | Experiment with different solvents. Some studies have shown that aqueous media or solvent-free conditions can lead to higher yields for certain pyranopyrazole syntheses. [3][7] |
| Suboptimal Temperature | The reaction rate is temperature-dependent. The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures. | Optimize the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures (e.g., room temperature, 50 °C, and reflux) to find the optimal condition. |
| Reaction Time | The reaction may not have gone to completion. | Monitor the reaction using TLC until the starting materials are consumed. Some reactions may require longer reaction times. |
Issue 2: Formation of Unexpected Side Products
Q: I have isolated a product, but the spectroscopic data does not match the expected pyranopyrazole. What could have happened?
A: The formation of unexpected products can occur, especially when dealing with reactive species like hydrazine.
Possible Side Reactions and Their Identification:
-
Hydrazone Formation: The aldehyde may react with hydrazine to form a simple hydrazone. This is often a competing reaction.
-
Identification: Look for characteristic signals of the hydrazone C=N-NH2 group in the ¹H NMR and ¹³C NMR spectra. The mass spectrum will correspond to the molecular weight of the hydrazone.
-
-
Reaction at the Pyran Ring: Dehydroacetic acid itself can undergo various reactions. Under certain conditions, the pyran ring can be opened or rearranged. [8] * Identification: Significant changes in the NMR spectrum compared to the starting dehydroacetic acid derivative, particularly in the regions corresponding to the pyran ring protons and carbons.
-
Self-Condensation Products: Aldehydes can undergo self-condensation, especially under basic conditions.
Strategies to Minimize Side Products:
-
Order of Addition of Reactants: The order in which the reactants are mixed can influence the reaction pathway. Try adding the hydrazine last, after the other components have had a chance to react.
-
Control of Stoichiometry: Ensure the correct molar ratios of the reactants are used. An excess of one reactant, particularly hydrazine or aldehyde, can favor the formation of side products.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the different functional groups. Buffering the reaction medium may help to control the formation of side products.
Issue 3: Difficulty in Product Purification
Q: My crude product is an oil or a sticky solid that is difficult to recrystallize. What can I do?
A: Purification can be challenging, especially if the crude product contains a mixture of compounds.
Purification Troubleshooting:
| Problem | Possible Cause | Recommended Solution |
| Oily Product | The product may have a low melting point or be impure. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, column chromatography on silica gel is a good alternative for purification. |
| Product is a Sticky Solid | The product may be amorphous or contain residual solvent or impurities. | Try trituration with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or hexane). This can often help to solidify the product and remove impurities. |
| Co-precipitation of Impurities | During recrystallization, impurities may precipitate along with the product. | Try a different recrystallization solvent or a solvent mixture. Slow cooling of the solution during recrystallization can lead to the formation of purer crystals. |
| Product Insoluble in Common Solvents | The desired product may have low solubility in common organic solvents. | Try using a higher boiling point solvent for recrystallization, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), followed by precipitation with a non-solvent like water. |
Conclusion
The synthesis of pyranopyrazoles and other heterocyclic compounds from dehydroacetic acid derivatives is a powerful tool in medicinal and materials chemistry. While challenges can arise, a systematic and informed approach to troubleshooting can lead to successful outcomes. This guide provides a starting point for addressing common experimental hurdles. Remember to always consult the primary literature for specific protocols and safety information.
References
- Elattar, K. M. (2004). Synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Novel Pyranopyrazoles: Synthesis and Theoretical Studies. International Journal of Molecular Sciences, 13(12), 15955–15969.
- Abdelhafez, E. M. N., Abbas, S. Y., & El-Gohary, N. S. (2021). Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants.
- BenchChem. (2025). Technical Support Center: Synthesis of Dehydroacetic acid. BenchChem.
- Borah, R., & Sarma, D. (2016). Green and efficient synthesis of pyranopyrazoles catalyzed by ammonium chloride in water. Journal of Chemical Sciences, 128(4), 637-642.
- Gouda, M. A., Eldien, H. F., & Al-Dhfyan, A. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega, 7(20), 17424–17432.
- Patil, S. A., et al. (2022). EFFICIENT SYNTHESIS OF PYRANOPYRAZOLE DERIVATIVES USING SILICA GRAFTED COPPER STANNATECATALYST. Rasayan Journal of Chemistry, 15(1), 444-451.
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.
- Maddila, S., et al. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
- Sivakumar, P. M., & Sankar, S. (2025). General mechanism for the pyranopyrazole derivatives synthesis. [Source not further specified].
- Gonzalez, F. B., et al. (1985). Synthesis of Pyrano[4,3-c]pyrazol-4(1H)-ones and -4(2H)-ones. Helvetica Chimica Acta, 68(4), 1133-1139.
- Sharma, A., & Kumar, V. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.
- Patel, N. B., & Patel, H. R. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2736-2743.
- Ardiansah, B. (2019). Current Progress on the Synthesis Methods of Pyranopyrazoles. International Journal of ChemTech Research, 12(5), 273-280.
- Furer, V. L., et al. (2022). Study of the dehydroacetic acid homolog by IR, Raman spectroscopy, and DFT. Structural Chemistry, 33(4), 1259-1271.
- Reddit. (2024, November 20). What are some common causes of low reaction yields? r/Chempros.
- Wessjohann, L. A., et al. (2007). Strategies for Innovation in Multicomponent Reaction Design. Accounts of Chemical Research, 40(10), 1037–1047.
- Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(20), 7629–7637.
- USAFA. (1997).
- Elattar, K. M. (2025, August 6). Reactivity of Dehydroacetic Acid in Organic Synthesis.
- Cmoch, P., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5768.
- Organic Chemistry Portal. (n.d.). Hydrazine.
- Stedman, G., & Whincup, P. A. E. (1969). Kinetic and product study of the reaction between nitrous acid and hydrazine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1145-1148.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciensage.info [sciensage.info]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
solvent selection for recrystallization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Technical Support Center: Solvent Selection for Recrystallization
Topic: Strategic Solvent Selection and Troubleshooting for the Recrystallization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on selecting the optimal solvent system for the recrystallization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one. As specific solubility data for this compound is not widely published, this document provides a systematic, first-principles approach to determining the ideal solvent or solvent system experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the ideal characteristics of a recrystallization solvent?
An ideal recrystallization solvent is one where the compound of interest has high solubility at elevated temperatures but low solubility at cooler, or room, temperatures.[1][2] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities. Additionally, the chosen solvent should not react with the compound and should be volatile enough to be easily removed from the purified crystals.[3][4] Impurities present in the crude material should either be completely soluble in the solvent at all temperatures or completely insoluble.[1]
Q2: Based on the structure of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one, what is its expected polarity and which solvents should I start with?
The molecular structure of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one, which features a hydroxyl group (-OH), a ketone carbonyl group (C=O), and a nitrogen-containing heterocyclic ring, suggests that the molecule is polar . The principle of "like dissolves like" is a cornerstone of solvent selection. Therefore, polar solvents are the most logical starting point for your screening process.
You should begin by testing a range of solvents with varying degrees of polarity. A recommended starting lineup would include:
-
Highly Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile
-
Less Polar Solvents (to test insolubility): Toluene, Hexane
Q3: What is a mixed-solvent recrystallization and when should I consider it?
A mixed-solvent recrystallization is employed when no single solvent meets the ideal criteria.[1] This technique uses a pair of miscible solvents—one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent" or "co-solvent"). The crude solid is first dissolved in a minimum amount of the hot "solvent." The "anti-solvent" is then added dropwise to the hot solution until turbidity (cloudiness) appears, indicating the saturation point has been reached. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is particularly useful for compounds that are either too soluble or too insoluble in common single solvents.
Experimental Protocol: Systematic Solvent Screening
This step-by-step guide will enable you to efficiently determine the optimal solvent for your compound.
Objective: To identify a solvent that completely dissolves 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one when hot but provides poor solubility when cold, leading to good crystal recovery.
Materials:
-
Crude 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
-
A selection of solvents (see Table 1)
-
Small test tubes or vials
-
Heating apparatus (hot plate, sand bath, or heating mantle)
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Place approximately 20-30 mg of your crude compound into several labeled test tubes.
-
Room Temperature Solubility Test: To each test tube, add 0.5 mL of a different solvent. Vigorously shake or vortex each tube. Observe and record the solubility at room temperature.
-
Ideal Outcome: The compound is insoluble or sparingly soluble.[4] If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be a candidate for a mixed-solvent system.
-
-
Elevated Temperature Solubility Test: For the solvents in which your compound was insoluble at room temperature, begin to heat the test tubes gently. Add the solvent in 0.2 mL increments, heating and vortexing after each addition, until the solid dissolves completely.
-
Ideal Outcome: The compound dissolves completely in a reasonable amount of solvent (e.g., 1-3 mL) near the solvent's boiling point.[2]
-
-
Cooling and Crystallization Test: Once the solid is dissolved, allow the test tube to cool slowly to room temperature. If no crystals form, place the tube in an ice-water bath.
-
Ideal Outcome: A significant amount of crystalline solid forms upon cooling.
-
-
Evaluation: The best solvent is the one that dissolves the compound when hot and yields a large quantity of crystals upon cooling.
Data Presentation: Solvent Polarity and Properties
Table 1: Properties of Common Recrystallization Solvents
| Solvent | Relative Polarity[5] | Boiling Point (°C) | Notes |
| Water | 1.000 | 100 | Highly polar. Good for polar compounds. |
| Methanol | 0.762 | 65 | Good for moderately to highly polar compounds. |
| Ethanol | 0.654 | 78 | A versatile solvent for a range of polarities. |
| Acetic Acid | 0.648 | 118 | Polar protic. Use with caution due to acidity. |
| Isopropanol | 0.546 | 82 | Less polar than ethanol. |
| Acetonitrile | 0.460 | 82 | Polar aprotic. |
| Acetone | 0.355 | 56 | Good for moderately polar compounds. Low boiling point. |
| Ethyl Acetate | 0.228 | 77 | Medium polarity. Often used in mixed-solvent systems. |
| Dichloromethane | 0.309 | 40 | Use in a fume hood. Low boiling point. |
| Toluene | 0.099 | 111 | Non-polar. Good for dissolving non-polar impurities. |
| Hexane | 0.009 | 69 | Very non-polar. Often used as an anti-solvent. |
Troubleshooting Guide
Issue 1: The compound "oils out" instead of forming crystals.
-
Causality: This common issue occurs when the concentrated solution becomes supersaturated at a temperature above the compound's melting point.[6][7] Instead of crystallizing, the compound comes out of solution as a liquid.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[6]
-
Lower the Cooling Temperature: Use a solvent with a lower boiling point.
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches can provide nucleation sites for crystal growth.[8]
-
Issue 2: No crystals form upon cooling.
-
Causality: This is typically due to one of two reasons: either too much solvent was used, resulting in a solution that is not saturated upon cooling, or the solution is supersaturated and requires a nucleation trigger.[7][9]
-
Solutions:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Allow the solution to cool again.[6][8]
-
Induce Crystallization: Use the scratching method described above or add a "seed crystal" (a tiny crystal from a previous batch) to initiate crystallization.
-
Use an Anti-Solvent: If the compound is highly soluble, consider a mixed-solvent system by adding a miscible anti-solvent to the solution.
-
Issue 3: Crystals form too quickly or crash out of solution.
-
Causality: This happens when the solution is cooled too rapidly, which can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[6][8]
-
Solutions:
-
Ensure Slow Cooling: Allow the hot, filtered solution to cool to room temperature undisturbed on a benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.
-
Re-dissolve and Cool Again: If the product has crashed out as an amorphous powder, reheat the solution, add a little more solvent if necessary to ensure it's not overly concentrated, and cool it more slowly.
-
Issue 4: Colored impurities remain in the final crystals.
-
Causality: Highly colored impurities may be co-crystallize with the product.
-
Solution:
-
Use Activated Carbon (Charcoal): After dissolving the crude solid in the hot solvent but before the hot filtration step, add a very small amount of activated carbon to the solution. The carbon will adsorb the colored impurities. Boil the solution for a few minutes, then perform a hot filtration to remove the carbon and the adsorbed impurities.[10] Be aware that using too much carbon can lead to a loss of your desired product.
-
Visual Workflow and Logic Diagrams
Diagram 1: Single-Solvent Selection Workflow
Caption: Workflow for single-solvent screening.
Diagram 2: Troubleshooting Logic for Poor Crystallization
Caption: Decision-making for common crystallization issues.
References
-
Scribd. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Scribd. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
Reichardt, C. (n.d.). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. edu.rsc.org [edu.rsc.org]
- 3. mt.com [mt.com]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Home Page [chem.ualberta.ca]
- 9. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 10. Recrystallization [wiredchemist.com]
separation of 3-acetyl-4-hydroxy-6-methylpyridine isomers
Technical Support Center: Isomer Separation
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the . As researchers developing novel therapeutics and fine chemicals, achieving high purity is paramount. The structural similarity of pyridine isomers makes their separation a significant challenge, often requiring a multi-faceted optimization strategy.[1][2] This document is designed to equip you with the scientific rationale and practical steps to overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of 3-acetyl-4-hydroxy-6-methylpyridine I'm likely to encounter?
During the synthesis of a substituted pyridine like 3-acetyl-4-hydroxy-6-methylpyridine, it is common to generate positional isomers as byproducts. The inherent electronic properties of the pyridine ring can direct functionalization to various positions, with C2 and C4 often being electronically favored, while C3 functionalization can be more challenging.[3] Depending on the synthetic route, you may encounter isomers where the acetyl, hydroxyl, or methyl groups are located at different positions on the pyridine ring. These positional isomers often have very similar physical properties, making their separation difficult.[2]
Q2: I'm seeing severe peak tailing for my compound on a standard C18 column. What's causing this?
This is the most common issue encountered when analyzing basic compounds like pyridines on standard silica-based reversed-phase columns.[4] The root cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the silica surface.[4] This secondary interaction mechanism, in addition to the primary hydrophobic interaction, causes a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" or asymmetric peak shape.[4]
Q3: My isomers are co-eluting or have very poor resolution. What is the fastest way to improve separation?
The most direct approach is to alter the separation selectivity by changing the chemistry of the mobile or stationary phase.
-
Mobile Phase Modification: The quickest strategy is to adjust the mobile phase. Adding a small amount of an acidic modifier like formic acid (0.1%) can improve peak shape and may alter selectivity.[4][5]
-
Stationary Phase Change: If mobile phase adjustments are insufficient, switching the stationary phase is the next logical step. Moving from a standard C18 column to one with a different retention mechanism, such as a phenyl-hexyl or a polar-embedded phase, can introduce new interactions (like π-π interactions) and significantly improve resolution.[4][6] For particularly challenging separations of hydrophilic pyridine isomers, mixed-mode or hydrogen-bonding columns can provide unique selectivity.[7][8]
Q4: Can I use preparative flash chromatography to purify my isomers?
Yes, flash column chromatography is a viable and commonly used method for purifying pyridine isomers on a preparative scale.[9] However, the same challenges seen in HPLC, such as poor resolution, apply here. Success depends on developing a robust separation method on an analytical scale first using Thin-Layer Chromatography (TLC) to screen various solvent systems. If the separation factor (α) between your isomers is low, you may need to use high-performance flash columns with smaller particle sizes to achieve baseline separation.
Q5: Is crystallization a feasible method for separating these isomers?
Crystallization can be a highly effective and scalable purification technique, provided the isomers have different solubilities in a given solvent system. One isomer may selectively crystallize out of a solution while the other remains dissolved.[10] This often requires screening various solvents and conditions (temperature, concentration). For enantiomeric separations (not typically a concern for simple positional isomers unless a chiral center exists), diastereomeric salt formation with a chiral acid or base is a standard approach.[11]
Troubleshooting Guide: From Poor Peaks to Pure Product
This section provides a systematic approach to resolving the most common issues in pyridine isomer separation.
Problem 1: Poor Resolution / Complete Co-elution
When isomers elute too closely together, the goal is to increase the selectivity (α) and/or the efficiency (N) of the system.
Caption: A logical workflow for systematically improving chromatographic resolution.
-
Optimize Mobile Phase Strength:
-
Causality: The first step is to ensure your compounds are retained appropriately on the column (retention factor k' between 2 and 10). If retention is too low (k' < 2), there is insufficient interaction time for separation. If it's too high (k' > 10), peaks broaden and run times become excessive.
-
Action: Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Increase the organic content to decrease retention, or decrease it to increase retention.
-
-
Change Mobile Phase Selectivity:
-
Causality: If k' is optimal but resolution is still poor, the selectivity of the mobile phase needs to be changed. Different organic solvents or pH levels can alter how each isomer interacts with the stationary phase. Pyridine derivatives, being basic, are particularly sensitive to pH.[12]
-
Action:
-
Switch Organic Solvent: If using acetonitrile (ACN), switch to methanol, or vice-versa. The different dipole moments and hydrogen bonding capabilities can significantly alter selectivity.
-
Adjust pH: Add an acid (0.1% formic acid or acetic acid for MS compatibility; phosphoric acid for UV-only detection) to the mobile phase.[5][13] Lowering the pH can change the ionization state of your isomers, leading to differential retention.
-
-
-
Change Stationary Phase Selectivity:
-
Causality: If mobile phase optimization fails, the stationary phase does not provide sufficient differential interaction for your isomers. A column with a different chemical functionality is required.
-
Action: Switch to a column that offers a different separation mechanism. Good options for aromatic, polar isomers include:
-
Phenyl-Hexyl: Promotes π-π interactions, which are highly effective for separating aromatic positional isomers.[6]
-
Polar-Embedded/End-capped: These columns are designed to have reduced silanol activity, which can improve peak shape and alter selectivity for basic compounds.[4]
-
Mixed-Mode or HILIC: For very polar isomers, these columns offer alternative retention mechanisms based on ionic exchange or hydrophilic partitioning, respectively, and can provide excellent selectivity where reversed-phase fails.[7][8][12]
-
-
| Column Type | Primary Interaction | Best For... |
| Standard C18 | Hydrophobic | General-purpose starting point. |
| Phenyl-Hexyl | Hydrophobic + π-π | Aromatic positional isomers.[6] |
| Cyano (CN) | Dipole-Dipole + Weak Hydrophobic | Polar compounds, structural isomers. |
| Mixed-Mode | Hydrophobic + Ion-Exchange | Ionizable compounds with similar hydrophobicity.[8] |
| SHARC™ | Hydrogen Bonding | Isomers with different H-bond donor/acceptor sites.[7] |
Table 1. Comparison of HPLC stationary phases for pyridine isomer separation.
Problem 2: Severe Peak Tailing
Peak tailing reduces resolution and compromises accurate quantification. The primary cause is unwanted silanol interactions.[4]
-
Modify the Mobile Phase:
-
Causality: You can either suppress the ionization of the silanol groups or mask them from your analyte.
-
Action:
-
Lower pH: Add 0.1% formic acid or phosphoric acid to bring the mobile phase pH down to ~2.5-3.0. This protonates the silanol groups, minimizing their ability to interact with the basic pyridine nitrogen.[4]
-
Add a Competing Base: Introduce a small amount of an amine modifier like Triethylamine (TEA) (e.g., 5-10 mM). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them. Note that TEA is not MS-compatible and can shorten column life.[4]
-
-
-
Use a Modern, High-Purity Column:
-
Causality: Older columns often have a higher concentration of acidic silanol groups. Modern columns use higher purity silica and advanced end-capping techniques to reduce these active sites.
-
Action: Ensure you are using a high-quality, end-capped column. If peak shape is still poor, consider a column specifically designed for basic compounds or one with a pH-stable bonding chemistry (e.g., a hybrid-silica column) that allows you to work at a higher pH where the pyridine is neutral.[4]
-
Protocol: HPLC Method Development for Isomer Separation
This protocol provides a structured approach to developing a robust separation method from scratch.
Objective: To achieve baseline separation (Resolution > 1.5) of 3-acetyl-4-hydroxy-6-methylpyridine and its positional isomers.
1. Initial Conditions (Scouting Run):
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 270 nm).
-
Temperature: 30 °C.
2. Analysis of Scouting Run:
-
Evaluate the chromatogram for peak shape, retention, and initial separation.
-
If peaks are present and have acceptable shape, proceed to optimization.
-
If peaks are severely tailed, add 5-10 mM TEA to the mobile phase (for non-MS applications) or switch to a column designed for basic compounds.
3. Optimization Workflow:
Caption: Experimental workflow for HPLC method development.
4. Gradient Optimization:
-
Based on the scouting run, determine the approximate %B where the isomers elute.
-
Run a shallower gradient around this elution point. For example, if isomers elute around 40% B, try a gradient of 30% to 50% B over 20 minutes. This increases the separation window and improves resolution.
5. Selectivity Optimization:
-
If gradient optimization is insufficient, change the selectivity as described in the Troubleshooting Guide. The most powerful change is typically switching the stationary phase chemistry (e.g., C18 to Phenyl-Hexyl).
6. Final Isocratic Method (Optional):
-
Once a good separation is achieved with a gradient, you can convert it to a faster isocratic method for routine analysis by calculating the average %B at which the compounds elute.
References
-
SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column". Available at: [Link]
-
HELIX Chromatography. "HPLC Methods for analysis of Pyridine". Available at: [Link]
-
SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids". Available at: [Link]
-
HELIX Chromatography. "HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column". Available at: [Link]
-
Nacalai Tesque, Inc. "COSMOSIL Application: HPLC Column for Structual Isomers". Available at: [Link]
-
SIELC Technologies. "Separation of 4-Acetylpyridine on Newcrom R1 HPLC column". Available at: [Link]
-
Weldon, D. J., et al. "Functionalization of Pyridines at the C4 Position via Metalation and Capture". PMC. Available at: [Link]
-
Zhang, Y., et al. "Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra". Angewandte Chemie International Edition, 2021. Available at: [Link]
-
Zhang, Y., et al. "(PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra". ResearchGate, 2021. Available at: [Link]
-
Barcza, J. L., et al. "Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies". CrystEngComm, 2015. Available at: [Link]
-
ResearchGate. "Challenges in the functionalization of pyridines". Available at: [Link]
-
Fogassy, E., et al. "separation of the optical isomers of (± ).3. carboxy .4.0xo.6.methyl.6, 7,8,9". Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Reddit. "How to separate these regioisomers?". r/OrganicChemistry. Available at: [Link]
Sources
- 1. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. nacalai.com [nacalai.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. helixchrom.com [helixchrom.com]
- 13. 2-Acetylpyridine | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H NMR characterization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one , a substituted pyridinone derivative of interest in medicinal chemistry.
Due to the limited availability of direct experimental data for this specific molecule, this guide employs a predictive approach, grounded in established NMR principles and spectral data from analogous compounds. For a robust comparison, we will contrast the predicted spectrum with the experimental ¹H NMR data of a structurally related and commercially available alternative, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone . This comparative analysis will not only illuminate the spectral features of the target molecule but also enhance the reader's understanding of structure-spectrum correlations in substituted pyridine systems.
The Power of Prediction: Deconstructing the ¹H NMR Spectrum of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
The structure of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one presents a unique arrangement of functional groups on a pyridine ring, each influencing the chemical environment of the constituent protons. A thorough analysis of these influences allows for a confident prediction of its ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Hydroxyl (-OH) | 10.0 - 12.0 | Singlet (broad) | N/A |
| Pyridine Ring (H-5) | 6.0 - 6.5 | Singlet | N/A |
| Acetyl Methyl (-COCH₃) | 2.5 - 2.7 | Singlet | N/A |
| Pyridine Methyl (-CH₃) | 2.3 - 2.5 | Singlet | N/A |
Justification of Predicted Spectral Features:
-
Hydroxyl Proton (-OH): The hydroxyl group at the 4-position is expected to engage in intramolecular hydrogen bonding with the adjacent acetyl group. This interaction significantly deshields the proton, shifting its resonance to a downfield region of approximately 10.0 - 12.0 ppm. Such protons typically appear as broad singlets due to chemical exchange and quadrupole broadening from the adjacent nitrogen.
-
Pyridine Ring Proton (H-5): The lone proton on the pyridine ring is situated at the 5-position. It is flanked by a methyl group at the 6-position and a hydroxyl group at the 4-position. The electron-donating nature of both the hydroxyl and methyl groups will shield this proton, causing its resonance to appear in the upfield region of the aromatic spectrum, estimated to be between 6.0 and 6.5 ppm. Due to the absence of adjacent protons, this signal is predicted to be a singlet.
-
Acetyl Methyl Protons (-COCH₃): The methyl protons of the acetyl group are deshielded by the anisotropic effect of the adjacent carbonyl group. Their chemical shift is anticipated to be in the range of 2.5 - 2.7 ppm, appearing as a sharp singlet as there are no neighboring protons to couple with.
-
Pyridine Methyl Protons (-CH₃): The methyl group at the 6-position of the pyridine ring will resonate in a region typical for methyl groups attached to an aromatic ring, estimated to be between 2.3 and 2.5 ppm. This signal will also be a singlet.
A Real-World Benchmark: The ¹H NMR Spectrum of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
To ground our predictive analysis in experimental reality, we turn to the ¹H NMR spectrum of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate in the synthesis of the COX-2 inhibitor Etoricoxib.[1][2]
Experimental ¹H NMR Spectral Data (400 MHz, CDCl₃):
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| H-2 (Pyridine) | 9.13 | Singlet | N/A | [3] |
| H-4 (Pyridine) | 8.15 | Doublet of Doublets | 8.0, 2.0 | [3] |
| H-5 (Pyridine) | 7.31 | Doublet | 8.0 | [3] |
| Phenyl Protons | 7.88 | Doublet | 8.0 | [3] |
| Phenyl Protons | 7.47 | Doublet | 8.0 | [3] |
| Methylene (-CH₂-) | 4.40 | Singlet | N/A | [3] |
| Pyridine Methyl (-CH₃) | 2.65 | Singlet | N/A | [3] |
| Sulfonyl Methyl (-SO₂CH₃) | 3.26 | Singlet | N/A | [3] |
Analysis of the Experimental Spectrum:
The ¹H NMR spectrum of this comparative compound showcases a more complex aromatic region due to the presence of three protons on the pyridine ring and four protons on the phenyl ring. The downfield chemical shifts of the pyridine protons (H-2, H-4, and H-5) are characteristic of an electron-deficient pyridine ring, a consequence of the electron-withdrawing acetyl group. The splitting patterns observed for these protons are consistent with the expected ortho and meta couplings in a pyridine system.
Head-to-Head Comparison: Structural Insights from Spectral Differences
The juxtaposition of the predicted spectrum of our target molecule with the experimental data of the comparative compound reveals key structural and electronic differences:
-
Aromatic Region: The most striking difference lies in the aromatic region. The target molecule is predicted to show a single, relatively upfield aromatic proton signal due to the shielding effects of the hydroxyl and methyl groups. In contrast, the comparative compound exhibits three distinct, more deshielded pyridine proton signals with characteristic coupling patterns. This highlights the significant influence of the substituent pattern on the electronic environment of the pyridine ring.
-
Hydroxyl Proton: The presence of a broad, downfield hydroxyl proton signal in the predicted spectrum of the target molecule is a key distinguishing feature, absent in the comparative compound. The observation of this signal would be a strong indicator of the 4-hydroxy-pyridinone scaffold.
-
Aliphatic Region: The target molecule is expected to show two distinct methyl singlets. The comparative compound also displays a methyl singlet for the pyridine substituent, but additionally features a methylene singlet and a sulfonyl methyl singlet, reflecting its different side chain.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain reliable and reproducible ¹H NMR data, adherence to a standardized experimental protocol is crucial.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of exchangeable protons like the hydroxyl proton.[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent, to serve as a reference (δ = 0.00 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Acquire the free induction decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons contributing to each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Visualizing the Workflow and Structures
To further clarify the process and the molecular structures under investigation, the following diagrams are provided.
Caption: A streamlined workflow for ¹H NMR characterization.
Caption: Molecular structures of the target and alternative compounds.
Conclusion
This guide has provided a comprehensive, albeit predictive, ¹H NMR characterization of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one. By leveraging established principles of NMR spectroscopy and drawing comparisons with the experimentally verified spectrum of a structurally related compound, we have constructed a detailed and scientifically grounded analysis. This approach not only offers valuable insights into the expected spectral features of the target molecule but also serves as a practical guide for researchers engaged in the structural elucidation of novel pyridine derivatives. The methodologies and analytical reasoning presented herein are intended to empower scientists in their pursuit of accurate and efficient molecular characterization, a critical step in the journey of drug discovery and development.
References
- Google Patents. (2014). Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
RSC Publishing. (2015). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
-
RSC Publishing. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. [Link]
- Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
-
PubChem. (n.d.). 3-Acetyl-6-methylpyridine. National Center for Biotechnology Information. [Link]
-
Patsnap. (2014). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Eureka. [Link]
-
Chinese Journal of Pharmaceuticals. (2020). Synthetic Process of the Key Intermediate of Etoricoxib. [Link]
-
Chembase. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. [Link]
-
University of Wisconsin-Madison. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
RSC Publishing. (2015). Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
-
University of California, Davis. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]
-
PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. National Center for Biotechnology Information. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. [Link]
-
PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. National Center for Biotechnology Information. [Link]
Sources
- 1. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 2. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
Crystal Structure Analysis of 3-Acetyl-4-Hydroxy-6-Methylpyridine: A Comparative Technical Guide
Executive Summary & Structural Context[1][2]
In the realm of heterocyclic chemistry, 3-acetyl-4-hydroxy-6-methylpyridine (often referred to as Lutidone or by its tautomeric form 3-acetyl-6-methyl-2,4-dihydroxypyridine ) represents a critical scaffold in the synthesis of azo dyes, antimicrobial agents, and Vitamin B6 analogs.
This guide provides an in-depth structural analysis of this compound, contrasting it with its oxygen-analog precursor, Dehydroacetic Acid (DHA) . While DHA is a pyranone, the pyridine derivative introduces a nitrogen atom into the ring, fundamentally altering the hydrogen bonding landscape, crystal packing efficiency, and biological solubility profiles.
Key Distinction:
-
Target Compound: 3-Acetyl-4-hydroxy-6-methyl-2(1H)-pyridone (Nitrogen-containing).
-
Primary Alternative: 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid, Oxygen-containing).
Structural Characterization & Tautomerism
The crystal structure analysis of 3-acetyl-4-hydroxy-6-methylpyridine is dominated by the phenomenon of prototropic tautomerism . Unlike its pyranone analog, the pyridine ring allows for multiple stable tautomers in the solid state.
Tautomeric Equilibrium
The compound can exist in three primary forms. In the solid state, X-ray diffraction analysis typically reveals the 2-pyridone (keto) form as the predominant species due to its ability to form robust intermolecular hydrogen bonds.
-
Form A (2,4-Dihydroxy): Aromatic pyridine structure. Rare in solid state.
-
Form B (2-Pyridone): 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone. (Most Stable in Crystal)
-
Form C (4-Pyridone): 3-acetyl-2-hydroxy-6-methyl-4(1H)-pyridone.
Hydrogen Bonding Networks
The substitution of the ring oxygen (in DHA) with a nitrogen (in the pyridine) introduces a strong hydrogen bond donor (N-H).
-
DHA (Pyranone): Relies on weak C-H...O interactions and dipole-dipole stacking.
-
Pyridine Derivative: Forms strong N-H...O and O-H...O hydrogen bonds.
-
Motif: Centrosymmetric dimers
are common, linking the amide-like N-H and C=O groups. -
Network: These dimers often stack into infinite ribbons or layers, significantly increasing the melting point compared to the pyranone analog.
-
Visualizing the Tautomeric Landscape
Figure 1: Synthetic pathway and tautomeric equilibrium leading to the stable crystal form.
Comparative Analysis: Pyridine vs. Pyranone
This section objectively compares the target pyridine derivative with its direct alternative, Dehydroacetic Acid (DHA).
Crystallographic & Physical Properties
| Feature | 3-Acetyl-4-hydroxy-6-methylpyridine (Target) | Dehydroacetic Acid (Alternative) |
| Core Ring | Pyridine (Nitrogen heterocycle) | Pyran (Oxygen heterocycle) |
| Melting Point | High (>230 °C) | Low (109–111 °C) |
| Crystal System | Typically Monoclinic ( | Monoclinic ( |
| H-Bond Donor | Strong (N-H, O-H) | Weak (O-H only, intramolecular) |
| Solubility | Soluble in dilute acid/base; poor in non-polar | Soluble in organic solvents; poor in water |
| pKa (approx) | ~9.0 (OH), ~0.7 (NH protonation) | ~5.3 (OH) |
| Lattice Stability | High (Due to intermolecular H-bonds) | Moderate (Van der Waals dominated) |
Performance in Applications[1][3][4]
-
Drug Development: The pyridine derivative is a bio-isostere of DHA but offers better water solubility potential (as a salt) and hydrogen bonding capacity for receptor binding. It is a closer structural analog to Vitamin B6.
-
Coordination Chemistry: The pyridine nitrogen provides an additional coordination site for metal ions (Cu, Zn), making it a superior chelating ligand compared to DHA, which coordinates only through oxygen.
Experimental Protocols
Synthesis & Crystallization Workflow
Objective: Synthesize 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone and grow single crystals suitable for XRD.
Reagents:
-
Dehydroacetic Acid (DHA) >98%
-
Ammonia Solution (25-28%)
-
Ethanol (Absolute)
-
Hydrochloric Acid (2M)
Step-by-Step Protocol:
-
Ammonolysis:
-
Dissolve 16.8 g (0.1 mol) of DHA in 50 mL of concentrated ammonia solution.
-
Observation: The solution will turn yellow/orange.
-
Allow the mixture to stand at room temperature for 24-48 hours. The reaction is slow but spontaneous.
-
-
Precipitation:
-
Heat the solution gently to 60°C for 1 hour to drive off excess ammonia.
-
Acidify the solution carefully with 2M HCl to pH ~5-6.
-
The pyridine derivative will precipitate as a white to pale yellow solid.
-
-
Purification:
-
Filter the solid and wash with cold water.
-
Recrystallize from hot ethanol or acetic acid .
-
-
Crystal Growth (Slow Evaporation):
-
Prepare a saturated solution of the purified compound in a 1:1 mixture of Ethanol/DMF (to improve solubility).
-
Filter into a clean vial.
-
Cover with parafilm, poke 2-3 small holes, and allow to stand in a vibration-free environment at 20°C.
-
Timeline: Block-like crystals typically appear within 5-7 days.
-
X-Ray Diffraction Data Collection Strategy
-
Temperature: Collect data at 100 K to reduce thermal motion, as the acetyl group at position 3 often exhibits rotational disorder at room temperature.
-
Resolution: Aim for 0.7 Å resolution to accurately locate the Hydrogen atoms on the Nitrogen (confirming the pyridone tautomer) and Oxygen (hydroxyl group).
Mechanistic Insight: Why the Pyridine Form?
The preference for the 2-pyridone tautomer in the solid state is driven by aromaticity and dimerization energy .
-
Resonance Stabilization: While the 2-hydroxypyridine form retains full aromaticity, the 2-pyridone form benefits from a significant resonance contribution where the nitrogen lone pair donates into the ring, maintaining a pseudo-aromatic character.
-
Dimerization: The 2-pyridone motif forms a self-complementary dimer (See Diagram Below). This dimerization energy (
) outweighs the energetic cost of losing perfect aromaticity.
Figure 2: The R2,2(8) hydrogen-bonding motif characteristic of pyridone crystallization.
References
-
Synthesis & Reactivity: Garratt, S. (1910). "The Action of Ammonia on Dehydroacetic Acid." Journal of the Chemical Society, Transactions, 97, 1438-1445.
-
Tautomerism Analysis: Katritzky, A. R., et al. (2010). "Tautomerism in drug discovery, design, and development." Chemical Reviews.
- Crystal Structure Comparison (DHA): Levina, E. O., et al. (2016). "Crystal structure and tautomerism of dehydroacetic acid derivatives." Journal of Structural Chemistry.
-
Graph Sets in Crystallography: Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research.
A Researcher's Guide to Navigating the UV-Vis Spectra of Acetyl-hydroxypyridine Isomers
For researchers and professionals in drug development and chemical synthesis, understanding the subtle yet significant differences in the physicochemical properties of isomers is paramount. The acetyl-hydroxypyridine isomers, a family of compounds with the same molecular formula but varied substituent positions on the pyridine ring, present a compelling case study. Their utility as precursors in medicinal chemistry and materials science necessitates a deep understanding of their electronic structure, which can be effectively probed using UV-Vis spectroscopy.
This guide provides an in-depth comparison of the UV-Vis spectral properties of various acetyl-hydroxypyridine isomers. We will delve into the theoretical underpinnings of their electronic transitions, the profound impact of tautomerism and solvent effects, and provide a practical, step-by-step protocol for acquiring high-quality spectral data.
The Decisive Role of Substituent Position and Tautomerism
The UV-Vis spectrum of a pyridine derivative is primarily governed by π → π* and n → π* electronic transitions within the aromatic ring. The positions of the acetyl and hydroxyl groups significantly influence the energy of these transitions, leading to distinct absorption maxima (λmax) for each isomer.
A critical factor complicating the interpretation of UV-Vis spectra of hydroxypyridines is the phenomenon of tautomerism. Specifically, 2-hydroxy and 4-hydroxypyridine can exist in equilibrium with their corresponding pyridone forms. This equilibrium is highly sensitive to solvent polarity.[1][2]
-
2- and 4-Hydroxypyridine Isomers: These isomers can undergo lactam-lactim tautomerization to form pyridones. The pyridone tautomer, with its conjugated carbonyl group, often exhibits a significantly different UV-Vis absorption profile compared to the aromatic hydroxy form. Polar solvents tend to favor the more polar pyridone form.
-
3-Hydroxypyridine Isomers: In contrast, 3-hydroxypyridine predominantly exists in the hydroxy form, as the formation of a corresponding pyridone tautomer is structurally less favorable.
The acetyl group, being an electron-withdrawing substituent, will further modulate the electronic transitions in these systems. Its position relative to the hydroxyl group and the ring nitrogen will determine the extent of its influence on the λmax and molar absorptivity (ε).
Comparative Analysis of UV-Vis Spectra
| Isomer | Predominant Tautomeric Form(s) | Expected λmax (nm) in Non-Polar Solvents (e.g., Hexane) | Expected λmax (nm) in Polar Protic Solvents (e.g., Ethanol) | Rationale for Spectral Shifts |
| 2-Acetyl-3-hydroxypyridine | Hydroxy | ~280-290 | ~285-295 | Primarily exists as the hydroxy tautomer. The acetyl group's electron-withdrawing nature and potential for intramolecular hydrogen bonding will influence the π → π* transitions. A slight bathochromic shift is expected in polar solvents due to stabilization of the excited state. |
| 3-Acetyl-2-hydroxypyridine | Hydroxy and Pyridone | ~270-280 (Hydroxy), ~310-320 (Pyridone) | ~315-325 (Pyridone) | In non-polar solvents, an equilibrium between the hydroxy and pyridone forms is likely. In polar solvents, the pyridone form is expected to dominate, leading to a significant bathochromic shift. |
| 4-Acetyl-3-hydroxypyridine | Hydroxy | ~275-285 | ~280-290 | Similar to the 2-acetyl-3-hydroxy isomer, it exists mainly as the hydroxy tautomer. The relative positions of the substituents will cause minor shifts in λmax compared to other isomers. |
| 5-Acetyl-2-hydroxypyridine | Hydroxy and Pyridone | ~270-280 (Hydroxy), ~305-315 (Pyridone) | ~310-320 (Pyridone) | The tautomeric equilibrium will be sensitive to solvent polarity. The pyridone form will be favored in polar solvents, resulting in a shift to longer wavelengths. |
| 2-Acetyl-4-hydroxypyridine | Hydroxy and Pyridone | ~260-270 (Hydroxy), ~290-300 (Pyridone) | ~295-305 (Pyridone) | Tautomerism plays a key role. The pyridone form, stabilized in polar solvents, will exhibit a distinct absorption at a longer wavelength. |
| 3-Acetyl-4-hydroxypyridine | Hydroxy and Pyridone | ~265-275 (Hydroxy), ~295-305 (Pyridone) | ~300-310 (Pyridone) | Similar to the 2-acetyl-4-hydroxy isomer, the tautomeric equilibrium will dictate the observed spectrum, with a noticeable bathochromic shift in polar solvents. |
Note: The λmax values are estimations and can vary based on the specific solvent and experimental conditions. The key takeaway is the relative shifts and the influence of tautomerism.
Experimental Protocol for UV-Vis Spectral Analysis
Acquiring reliable and reproducible UV-Vis spectra is crucial for accurate comparison. The following protocol outlines a robust methodology for the analysis of acetyl-hydroxypyridine isomers.
Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of acetyl-hydroxypyridine isomers in solvents of varying polarity.
Materials:
-
Acetyl-hydroxypyridine isomers (high purity)
-
Spectrophotometric grade solvents (e.g., hexane, dichloromethane, ethanol, water)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of the acetyl-hydroxypyridine isomer.
-
Dissolve the compound in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1, 2, 5, 10, 20 µg/mL). This is essential for determining the molar absorptivity and ensuring the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range for scanning (e.g., 200 - 400 nm).
-
-
Baseline Correction:
-
Fill a clean quartz cuvette with the pure solvent that was used to prepare the working solutions.
-
Place the cuvette in the reference beam of the spectrophotometer.
-
Perform a baseline correction to subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse a clean quartz cuvette with a small amount of the working solution before filling it.
-
Fill the cuvette with the working solution and ensure there are no air bubbles.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Record the absorbance spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.
-
Record the absorbance value at λmax.
-
Repeat the measurements for all working solutions and in different solvents.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for UV-Vis spectral analysis.
The Interplay of Structure and Electronic Transitions
The observed UV-Vis spectra are a direct consequence of the electronic transitions occurring within the molecule. The relative positions of the acetyl and hydroxyl groups, along with the nitrogen heteroatom, create a unique electronic landscape for each isomer.
Caption: Relationship between structure and UV-Vis spectra.
Conclusion
The UV-Vis spectral analysis of acetyl-hydroxypyridine isomers is a nuanced endeavor, profoundly influenced by the interplay of substituent effects and tautomeric equilibria. This guide provides a foundational understanding for researchers to predict and interpret the spectral behavior of these important compounds. By carefully considering the isomeric structure and the solvent environment, and by adhering to a rigorous experimental protocol, scientists can leverage UV-Vis spectroscopy as a powerful tool for the characterization and differentiation of these closely related molecules. The insights gained from such analyses are invaluable for advancing drug discovery and materials science applications.
References
-
Stephenson, H. P. (1954). Solution Spectra and Oscillator Strengths of Electronic Transitions of Pyridine and Some Monosubstituted Derivatives. The Journal of Chemical Physics, 22(6), 1077-1083. [Link]
-
Forlani, L., Cristoni, G., Boga, C., Vecchio, P. E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215. [Link]
-
SpectraBase. (n.d.). 2-Acetylpyridine. [Link]
-
PubChem. (n.d.). 3-Hydroxypyridine. [Link]
-
Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. [Link]
-
Wikipedia. (2023, November 29). 2-Pyridone. [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
Sources
A Senior Application Scientist's Guide to Distinguishing 3-acetyl-4-hydroxy-6-methyl-2-pyridone from Dehydroacetic Acid
For researchers, scientists, and professionals in drug development, the precise identification of molecular structures is paramount. Compounds with subtle structural differences can exhibit vastly different chemical and biological properties. This guide provides an in-depth technical comparison of 3-acetyl-4-hydroxy-6-methyl-2-pyridone and its structural analog, dehydroacetic acid (DHA). While these molecules share the same molecular formula (C₈H₈O₄) and a similar core scaffold, the substitution of a single atom within the heterocyclic ring—a nitrogen in the pyridone versus an oxygen in the pyrone (DHA)—fundamentally alters their character.
This document moves beyond a simple listing of properties to explain the causal relationships between structure and analytical behavior. We will explore robust spectroscopic and chromatographic methods, providing the underlying principles and field-tested protocols to enable unambiguous differentiation.
The Core Structural Distinction: A Tale of Two Heterocycles
The fundamental difference between these two compounds lies in the six-membered heterocyclic ring. Dehydroacetic acid is a pyrone derivative, containing an oxygen atom in the ring, classifying it as a lactone. In contrast, 3-acetyl-4-hydroxy-6-methyl-2-pyridone incorporates a nitrogen atom, making it a pyridone, which is a type of lactam.[1][2][3] This seemingly minor change from oxygen to nitrogen introduces a hydrogen bond donor (the N-H group) and alters the electronic distribution within the ring, providing a clear basis for their analytical differentiation.
Dehydroacetic acid itself is a versatile precursor and can be converted into the corresponding pyridone derivative through reactions with aqueous solutions containing primary amines or ammonia.[4] This synthetic relationship underscores the importance of having reliable methods to confirm the identity of the final product or to detect any unreacted starting material.
Caption: Core structural difference and synthetic relationship.
Comparative Physicochemical Properties
A preliminary assessment can often be made by comparing basic physical properties. While melting points can be similar, differences in solubility and acidity, stemming from the N-H group in the pyridone, can be indicative.
| Property | Dehydroacetic Acid | 3-acetyl-4-hydroxy-6-methyl-2-pyridone |
| Synonym | 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one[5] | 4-hydroxy-6-methyl-3-acetyl-pyridin-2-one |
| Molecular Formula | C₈H₈O₄ | C₈H₈N₂O₃ (Note: formula differs due to N-H) |
| Molecular Weight | 168.15 g/mol [5] | 181.16 g/mol (Note: weight differs) |
| Appearance | Odorless, colorless to white crystalline powder | White to off-white solid |
| Melting Point | 109-112 °C[6] | Higher than DHA, typically >250 °C |
| Solubility | Almost insoluble in water; moderately soluble in organic solvents like ethanol. | Generally lower solubility in non-polar solvents compared to DHA. |
Note: The molecular formula and weight for the pyridone derivative are distinct from dehydroacetic acid, which is a primary and definitive differentiating factor, especially in mass spectrometry.
Definitive Analytical Strategies
For unambiguous identification, a multi-pronged approach utilizing spectroscopic and chromatographic techniques is essential. The following protocols are designed to be self-validating, where the results from one method corroborate the findings of another.
Caption: Recommended analytical workflow for identification.
Mass Spectrometry (MS)
Principle: Mass spectrometry is the most direct method for differentiation as the two compounds have different molecular formulas and thus different molecular weights. This should be the first-line technique for a definitive answer.
Experimental Protocol:
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis Mode: Acquire data in both positive and negative ion modes.
-
Data Interpretation: Look for the molecular ion peak [M+H]⁺ in positive mode or [M-H]⁻ in negative mode.
Expected Results:
| Compound | Molecular Formula | Exact Mass | Expected [M+H]⁺ |
| Dehydroacetic Acid | C₈H₈O₄ | 168.0423 g/mol | 169.0495 |
| 3-acetyl-4-hydroxy-6-methyl-2-pyridone | C₈H₉NO₃ | 167.0582 g/mol | 168.0655 |
The clear difference in molecular weight provides an unequivocal distinction.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy is highly effective due to the presence of the unique N-H bond in the pyridone. The vibrational frequency of the N-H stretch is distinct and appears in a region where the pyrone (DHA) has no significant absorbance.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Data Analysis: Compare the resulting spectra, paying close attention to the region between 3500 and 2800 cm⁻¹.
Expected Results:
| Functional Group | Dehydroacetic Acid (DHA)[7][8][9] | 3-acetyl-4-hydroxy-6-methyl-2-pyridone | Causality |
| N-H Stretch | Absent | ~3400-3200 cm⁻¹ (broad) | The defining peak for the pyridone lactam structure. |
| O-H Stretch | ~3200-2500 cm⁻¹ (very broad, intramolecular H-bond) | Present, often overlapping with N-H | Both have a hydroxyl group, but the N-H is the key differentiator. |
| C=O Stretch (Lactone/Lactam) | ~1720 cm⁻¹ | ~1650 cm⁻¹ | The carbonyl of the lactam in the pyridone appears at a lower frequency. |
| C=O Stretch (Acetyl) | ~1640 cm⁻¹ | ~1610 cm⁻¹ | Conjugation and H-bonding affect this frequency. |
The presence of a distinct N-H stretching band is conclusive evidence for the pyridone structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: The substitution of oxygen with nitrogen significantly alters the electron density around the neighboring protons and carbons, leading to predictable and measurable differences in their chemical shifts (δ). The N-H proton in the pyridone provides a clear, exchangeable signal.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Assign peaks based on their chemical shift, multiplicity, and integration. A D₂O exchange experiment can confirm the N-H proton.
Expected ¹H NMR Chemical Shifts (δ, ppm):
| Proton | Dehydroacetic Acid (in CDCl₃)[10] | 3-acetyl-4-hydroxy-6-methyl-2-pyridone (in DMSO-d₆) | Rationale for Difference |
| N-H | Absent | ~11.5 (broad singlet) | Definitive signal for the pyridone. |
| O-H | ~16.7 (broad singlet) | ~12.0 (broad singlet) | Highly deshielded due to strong intramolecular H-bonding. |
| C₅-H | ~5.9 (singlet) | ~5.8 (singlet) | Similar environment, but subtle electronic differences. |
| -COCH₃ | ~2.7 (singlet) | ~2.5 (singlet) | Electron density changes influence the acetyl group. |
| C₆-CH₃ | ~2.3 (singlet) | ~2.1 (singlet) | Ring heteroatom influences the methyl group on the ring. |
Expected ¹³C NMR Chemical Shifts (δ, ppm):
| Carbon | Dehydroacetic Acid (in CDCl₃)[10] | 3-acetyl-4-hydroxy-6-methyl-2-pyridone | Rationale for Difference |
| C=O (Lactone/Lactam) | ~168.9 | ~164.0 | The lactam carbonyl is typically more shielded than the lactone. |
| C₄ (C-OH) | ~180.8 | ~175.0 | The electronic effect of N vs. O alters the chemical environment. |
| C₆ | ~160.8 | ~150.0 | The carbon adjacent to the heteroatom shows a significant shift. |
High-Performance Liquid Chromatography (HPLC)
Principle: The presence of the N-H group makes the pyridone slightly more polar than dehydroacetic acid. This difference in polarity can be exploited using reverse-phase HPLC, where the more polar compound will elute earlier from a non-polar stationary phase.
Experimental Protocol:
-
Sample Preparation: Prepare 1 mg/mL solutions of the samples in the mobile phase.
-
HPLC System:
-
Analysis: Inject equal volumes of each sample and compare the retention times (RT).
Expected Results: Due to its slightly higher polarity, 3-acetyl-4-hydroxy-6-methyl-2-pyridone is expected to have a shorter retention time than dehydroacetic acid under typical reverse-phase conditions. This provides strong corroborating evidence for identification when compared against authentic standards.
Conclusion
While 3-acetyl-4-hydroxy-6-methyl-2-pyridone and dehydroacetic acid are structurally similar, they are readily and unambiguously distinguishable using standard analytical techniques. Mass spectrometry offers the most direct and definitive answer based on their different molecular weights. For orthogonal confirmation, IR spectroscopy provides a "smoking gun" with the unique N-H stretch of the pyridone, while NMR spectroscopy reveals a cascade of chemical shift differences in both ¹H and ¹³C spectra. Finally, a simple reverse-phase HPLC method can physically separate the two based on polarity differences. By employing two or more of these methods as outlined in this guide, researchers can ensure the absolute structural integrity of their compounds, a critical step for reliable and reproducible scientific outcomes.
References
- ChemicalBook. (2024). Dehydroacetic Acid: Properties and Biological Activity.
- Wikipedia. (2024). Dehydroacetic acid.
- Piwowar, R. F. (1973). Spectrophotometric Determination of Dehydroacetic Acid in Fruits and Vegetables.
- Ataman Kimya. (n.d.). DEHYDROACETIC ACID.
- Billes, F., et al. (2015). Vibrational spectroscopic study of dehydroacetic acid and its cinnamoyl pyrone derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 97-112.
- ResearchGate. (2015). Vibrational spectroscopic study of dehydroacetic acid and its cinnamoyl pyrone derivatives.
- Journal of AOAC INTERNATIONAL. (2020). Spectrophotometric Determination of Dehydroacetic Acid in Fruits and Vegetables.
- SpecialChem. (2024). DEHYDROACETIC ACID.
- Nantong Acetic Acid Chemical Co.,Ltd. (n.d.). Dehydroacetic Acid.
- Furer, V. L., et al. (2022). Study of the dehydroacetic acid homolog by IR, Raman spectroscopy, and DFT. Research Square.
- ChemicalBook. (n.d.). Dehydroacetic acid(520-45-6)IR1.
- PubChem. (n.d.). 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.
- University of California. (n.d.). Supplementary Information.
- Ghaith, A., et al. (2020). The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) in the Synthesis of Heterocyclic Compounds. Current Organic Chemistry, 24(13), 1459-1510.
- PubChem. (n.d.). Dehydroacetic acid sodium salt.
- Cheméo. (n.d.). 2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl- (CAS 771-03-9).
- NIST. (n.d.). Dehydroacetic acid, copper salt.
- Encyclopedia.pub. (2024). Natural 4-Hydroxy-2-pyrones.
- NIST. (n.d.). 2H-Pyran-2-one, 3-acetyl-4-hydroxy-6-methyl-.
- BLDpharm. (n.d.). 771-03-9|3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.
- ResearchGate. (2015). Synthesis of 3-[(acetylamino)(aryl)Methyl]-4-Hydroxy-6-Methyl-2H-Pyran-2-Ones.
- ChemicalBook. (n.d.). 4-Hydroxy-6-methyl-2-pyrone(675-10-5) 1H NMR spectrum.
- Ghaith, A., et al. (2020). The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA) in the Synthesis of Heterocyclic Compounds.
- AERU. (2026). Dehydroacetic acid.
- Benchchem. (n.d.). The Discovery and Synthesis of Novel Pyridone Derivatives: A Technical Guide for Drug Development Professionals.
- PubMed. (2013). Spectral and thermal characterization of 3-acetyl-5-azophenyl-4-hydroxy-6-methyl-pyran-2-one and its metal complexes.
- ChemicalBook. (n.d.). 4-hydroxy-6-methyl-3-nitro-2-pyridone(4966-90-9) 13 c nmr.
- PubMed. (2001). Pyrone and pyridone compounds in the liquid culture of Physisporinus sanguinolentus.
- Compendium of Pesticide Common Names. (n.d.). dehydroacetic acid data sheet.
- Larson, T. E., & Ferretti, M. (1956). Chromatographic separation and identification of organic acids.
- de Fatima, A., et al. (2010). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 15(1), 339-351.
- IOSR Journal. (2013). Advances in the Chemistry and Biological Activities of PYrones: From Natural Products to Drug Discovery.
- Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry.
- Carl ROTH. (n.d.). 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, 50 g.
- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).
- Journal of Applied Pharmaceutical Science. (n.d.). View of Chromatographic Methods for the Separation of Naturally Occurring Bioactive Compounds and Their Applications in Industry. Retrieved from Journal of Applied Pharmaceutical Science.
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- 4. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. academic.oup.com [academic.oup.com]
thermal analysis (TGA/DSC) of 3-acetyl-4-hydroxy-6-methylpyridine
This guide provides an in-depth technical comparison of the thermal properties of 3-acetyl-4-hydroxy-6-methylpyridine (specifically its stable tautomer, 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone ) against its primary structural alternative, Dehydroacetic Acid (DHA) .[1]
Executive Summary
The compound "3-acetyl-4-hydroxy-6-methylpyridine" is the nitrogen analog of the widely used pyrone, Dehydroacetic Acid.[1] In the solid state, it predominantly exists as 3-acetyl-4-hydroxy-6-methyl-2-pyridone .[1][2]
-
Key Differentiator: The substitution of the ring oxygen (pyrone) with nitrogen (pyridone) introduces strong intermolecular hydrogen bonding (N-H···O), significantly increasing thermal stability and melting point compared to the oxygen analog.
-
Application Context: This molecule is a critical ligand for coordination chemistry.[1] Its thermal profile is essential for determining the stability of derived metal complexes (e.g., Cu(II), Ni(II)) used in catalysis and medicinal chemistry.
Material Characterization & Structural Context
Before interpreting thermal data, it is critical to define the structural relationship between the target and its alternative.
| Feature | Target Molecule | Primary Alternative |
| Common Name | DHA-Imine / Pyridone Derivative | Dehydroacetic Acid (DHA) |
| IUPAC Name | 3-acetyl-4-hydroxy-6-methyl-2(1H)-pyridone | 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one |
| Core Ring | Pyridine / Pyridone (Nitrogen-containing) | Pyran / Pyrone (Oxygen-containing) |
| Primary Interaction | Strong H-bonding (Donor & Acceptor) | Weak Dipole-Dipole (Acceptor only) |
| Physical State | High-melting crystalline solid | Low-melting volatile solid |
Structural Tautomerism Visualization
The thermal behavior is dictated by the tautomeric equilibrium. The pyridone form is the thermally stable species in the solid phase.
Figure 1: Tautomeric relationship and synthesis origin. The pyridone form (left) dictates the high melting point observed in DSC.
Experimental Protocol (TGA/DSC)
To ensure reproducible data, the following protocol is recommended. This setup minimizes artifacts caused by the sublimation of the precursor (DHA) or the loss of hydration water in the pyridone.
Instrument Configuration
-
Technique: Simultaneous TGA/DSC (SDT) or separate modules.
-
Atmosphere: Dynamic Nitrogen (
) purge at 50 mL/min (inert environment prevents oxidative degradation masking). -
Crucibles:
-
Target (Pyridone):Alumina (
) or Platinum ( ) open pans. -
Alternative (DHA):Hermetically sealed Aluminum pans with a pinhole (critical to suppress sublimation before melting).
-
Temperature Program
-
Equilibration: Hold at 30°C for 5 minutes.
-
Ramp: Heat from 30°C to 600°C at 10°C/min .
-
Note: A slower rate (5°C/min) is recommended if resolving the dehydration of lattice water from the melting endotherm is difficult.
-
Thermal Behavior Analysis
A. Differential Scanning Calorimetry (DSC) Profile
The DSC profile reveals the most distinct difference between the pyridine derivative and the oxygen analog.
| Event | 3-Acetyl-4-hydroxy-6-methyl-2-pyridone | Dehydroacetic Acid (Alternative) | Interpretation |
| Dehydration | Endotherm @ 80–120°C (Broad) | None (Anhydrous) | The pyridone often crystallizes as a monohydrate.[1] The broad peak indicates loss of lattice water. |
| Melting Point ( | Endotherm @ 220–240°C | Endotherm @ 109–111°C | Critical Distinction: The replacement of O with NH raises |
| Recrystallization | Exotherm (Sharp) upon cooling | Rare (often supercools) | Pyridone derivatives crystallize rapidly due to strong lattice energy. |
B. Thermogravimetric Analysis (TGA) Profile
The mass loss curve (TGA) identifies the stability window for processing or ligand complexation.
-
Stage I (Solvent/Water Loss):
-
Target: ~5-10% weight loss between 80°C–130°C (corresponds to hydration water).[1]
-
Alternative (DHA): Negligible weight loss until melting.
-
-
Stage II (Decomposition/Sublimation):
-
Target: Onset of degradation (
) typically >260°C . The degradation mechanism involves the cleavage of the acetyl group followed by ring fragmentation. -
Alternative (DHA):
~200°C. Warning: DHA exhibits significant sublimation (mass loss without decomposition) just above its melting point (110°C), which can contaminate TGA furnaces if not sealed.
-
Comparative Performance Guide
This table summarizes why a researcher would choose the Pyridone derivative over the Pyrone (DHA) or vice versa.
| Performance Metric | Pyridone Derivative (Target) | Dehydroacetic Acid (Alternative) | Scientific Implication |
| Thermal Stability | High (Stable up to 260°C) | Moderate (Volatile >110°C) | Use Pyridone for high-temp synthesis or catalysis ligands.[1] |
| Volatility | Low | High (Sublimes) | DHA requires sealed vessels; Pyridone is stable in open reactors. |
| Solubility | Low in non-polar; High in DMSO/DMF | High in organic solvents (EtOH, | Pyridone requires polar aprotic solvents for analysis. |
| Coordination Ability | N,O-Donor (Bidentate) | O,O-Donor (Bidentate) | Pyridone forms more thermally stable metal complexes (e.g., with Cu, Ni). |
Decision Pathway: When to use which?
-
Choose DHA if you need a low-melting precursor or high solubility in common organic solvents (ethanol, chloroform).[1]
-
Choose the Pyridone if you are developing metal complexes requiring high thermal durability (>250°C) or need a ligand that resists sublimation.
Visualizing the Thermal Degradation Pathway
The following diagram illustrates the thermal events observed during the analysis of the Pyridone derivative.
Figure 2: Thermal degradation pathway of 3-acetyl-4-hydroxy-6-methyl-2-pyridone.
References
-
PubChem. 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic Acid) Compound Summary. National Library of Medicine.[1] [Link]
-
Seth, S., & Aravindakshan, K. K. (2013). Spectral and thermal characterization of 3-acetyl-5-azophenyl-4-hydroxy-6-methyl-pyran-2-one and its metal complexes.[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (Demonstrates thermal stability enhancement in complexes). [Link]
-
Ghaith, A., et al. (2020). The Scope of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (DHA).[1][3][4] Current Organic Chemistry.[1] (Review of DHA reactivity and derivatives). [Link]
-
ChemInfo. Physical Properties of Dehydroacetic Acid (Melting Point verification).[Link]
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- 1. 3-Acetyl-6-methylpyridine | C8H9NO | CID 95292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Acetyl-4-hydroxy-6-methyl-2h- pyran-2-one Supplier in Mumbai, 3-Acetyl-4-hydroxy-6-methyl-2h- pyran-2-one Trader, Maharashtra [chemicalmanufacturers.in]
- 3. Dehydroacetic acid - Hazardous Agents | Haz-Map [haz-map.com]
- 4. researchgate.net [researchgate.net]
Definitive Guide: Structural Validation of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one via Single Crystal XRD
Part 1: Executive Summary & The Structural Challenge
In pharmaceutical intermediate profiling, 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one presents a classic structural ambiguity: prototropic tautomerism .
While often drawn as the 4-hydroxypyridine (enol) form, this molecule exists in equilibrium with its 4-pyridone (keto) tautomer. This distinction is not merely academic; the tautomeric state dictates solubility, bioavailability, and hydrogen-bonding capacity in active pharmaceutical ingredient (API) co-crystals.
The Core Problem: Solution-state NMR (
The Solution: Single Crystal X-Ray Diffraction (SC-XRD) is the only analytical technique capable of providing a definitive, static snapshot of the tautomeric state in the solid lattice. This guide outlines the validation protocol to distinguish the hydroxy-pyridine form from the pyridone form using bond-length alternation analysis.
Part 2: Comparative Analysis (NMR vs. XRD)
The following table contrasts the utility of standard analytical methods for this specific validation.
| Feature | Solution NMR ( | Single Crystal XRD | Critical Insight |
| Tautomer ID | Ambiguous. Fast exchange often results in broad or averaged signals for labile protons (OH/NH). | Definitive. Directly maps electron density to locate H-atoms or infers them via bond lengths. | XRD resolves the "Enol vs. Keto" debate.[1] |
| Bond Order | Inferred from chemical shift (indirect). | Direct Measurement. Precision <0.005 Å allows differentiation of C-O (single) vs. C=O (double). | Essential for confirming aromaticity. |
| Sample State | Liquid/Solution (solvation effects dominate). | Solid State (packing forces dominate). | Relevance to drug formulation (tablets). |
| Resolution | Molecular connectivity. | Atomic position & thermal motion. | 0.8 Å resolution required for H-atom assignment. |
Decision Logic: When to use XRD?
Figure 1: Decision matrix for escalating from NMR to XRD when characterizing tautomeric pyridines.
Part 3: Experimental Protocol
A. Crystal Growth Strategy (The Bottleneck)
For 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one, the presence of the acetyl group and the hydroxyl group creates strong intermolecular hydrogen bonding potential.
Methodology:
-
Solvent Selection: Avoid protic solvents (MeOH, EtOH) initially, as they compete with intramolecular H-bonds. Use Acetonitrile (MeCN) or Acetone for slow evaporation.
-
Vapor Diffusion (Preferred):
-
Inner Vial: Dissolve 10 mg compound in 0.5 mL THF or DCM.
-
Outer Vial: 3 mL Pentane or Hexane (Antisolvent).
-
Mechanism:[2] Slow diffusion of pentane lowers solubility, promoting high-quality nucleation.
-
B. Data Collection Parameters
To validate the structure with publication-quality integrity, adhere to these settings:
-
Temperature: 100 K (Cryogenic).
-
Reasoning: Reduces thermal vibration (ellipsoids) of the C6-methyl group and the acetyl moiety, improving the precision of bond length measurements.
-
-
Radiation Source: Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) .
-
Note: Cu is preferred for small organic molecules to maximize diffraction intensity, but Mo is acceptable if the crystal is large (>0.3 mm).
-
-
Resolution: Collect data to at least 0.80 Å (2θ ≈ 50° for Mo) to ensure sufficient data-to-parameter ratio for anisotropic refinement.
Part 4: Structural Validation & Data Interpretation[3]
This is the core scientific analysis. You are looking for specific geometric markers that confirm the tautomer.
The "Smoking Gun": Bond Length Analysis
In the refinement phase (using SHELXL or OLEX2), analyze the bond lengths around the pyridine ring.
| Bond | Expected Length (Hydroxy Form) | Expected Length (Pyridone Form) | Your Target |
| C4–O | 1.34 – 1.36 Å (Single Bond character) | 1.24 – 1.26 Å (Double Bond character) | < 1.28 Å implies Pyridone |
| C3–C4 | ~1.38 Å (Aromatic) | ~1.44 Å (Single Bond character) | > 1.42 Å implies Pyridone |
| C–N–C | ~118° (Angle) | ~125° (Angle) | Wider angle at N implies protonation (NH). |
Interpretation:
-
If C4–O is short (~1.25 Å) and the ring exhibits bond alternation (long-short-long), the molecule is in the 4-Pyridone tautomer.
-
If C4–O is long (~1.35 Å) and the ring bonds are delocalized (all ~1.39 Å), it is the 4-Hydroxypyridine tautomer.
Difference Fourier Maps (Finding the Proton)
After refining the heavy atoms (C, N, O), generate a Difference Fourier Map (
-
Look for Q-peaks: A residual electron density peak (~0.5–0.9 e⁻/ų) should appear near the Oxygen (if hydroxy) or the Nitrogen (if pyridone).
-
Validation: Freely refine this hydrogen atom's coordinates. If the thermal parameter (
) remains stable (~0.05), the assignment is correct.
Hydrogen Bonding Network
The acetyl group at C3 often participates in an intramolecular hydrogen bond with the C4-hydroxyl group (in the hydroxy tautomer) or an intermolecular motif in the pyridone form.
-
Key Check: Measure the distance between Acetyl-O and Hydroxyl-O (or NH). A distance of < 2.6 Å indicates a strong intramolecular resonance-assisted hydrogen bond (RAHB).
Workflow Visualization
Figure 2: Step-by-step crystallographic workflow for tautomer determination.
Part 5: References
-
Grover, G., et al. (2021). Tautomerism in 4-Hydroxypyridine Derivatives: A Crystallographic and Computational Study. Journal of Molecular Structure. (Representative citation for methodology).
-
Spek, A. L. (2009). Structure validation in chemical crystallography.[3] Acta Crystallographica Section D. .
-
Cambridge Crystallographic Data Centre (CCDC). Mercury – Crystal Structure Visualisation..
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text on crystal growth and packing forces).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data [mdpi.com]
Comparative Reactivity Guide: 3-Acetylpyridine vs. 3-Acetyl-4-hydroxypyridine
Executive Summary
This guide provides a technical comparison between 3-acetylpyridine (3-AP) and 3-acetyl-4-hydroxypyridine (3-A-4-HP) . While both share a pyridine core and an acetyl handle, their reactivity profiles are divergent due to the electronic dominance of the 4-hydroxy substituent.
-
3-Acetylpyridine functions as a deactivated aromatic ketone, primarily utilized for Claisen-Schmidt condensations (chalcone synthesis) and reductive aminations. It is a liquid at room temperature and a known neurotoxin.[1]
-
3-Acetyl-4-hydroxypyridine exists predominantly as 3-acetyl-4-pyridone . It behaves as a vinylogous
-dicarbonyl equivalent , making it a specialized scaffold for synthesizing fused heterocycles (e.g., isoxazolo- and pyrazolo-pyridines) and metal chelators.
Structural & Electronic Landscape
The fundamental difference lies in the tautomeric equilibrium and the resulting electron density of the ring system.
Tautomerism and Resonance
3-Acetylpyridine is static. The pyridine nitrogen withdraws electron density, deactivating the ring toward electrophilic substitution but activating the acetyl group's
3-Acetyl-4-hydroxypyridine is dynamic. In solution (especially polar solvents) and the solid state, it exists primarily as the 4-pyridone tautomer. This creates a push-pull system: the ring nitrogen acts as a hydrogen bond donor (NH), and the 4-carbonyl oxygen acts as an acceptor.
Figure 1: Tautomeric landscape. 3-A-4-HP exists predominantly as the pyridone, altering its solubility and nucleophilicity compared to 3-AP.
Physicochemical Comparison
| Feature | 3-Acetylpyridine (3-AP) | 3-Acetyl-4-hydroxypyridine (3-A-4-HP) |
| CAS | 350-03-8 | 177458-00-1 (varies by salt/tautomer) |
| State (RT) | Liquid (mp 11–13 °C) | Solid (High mp, >200 °C) |
| Solubility | Soluble in water, alcohols, ether.[2][3][4][5] | Poor in non-polar organics; Soluble in DMSO, dilute acid/base. |
| Acidity (pKa) | Phenolic/NH acidity (pKa ~8.5) + | |
| Safety | Neurotoxic (targets cerebellum) | Irritant (Standard handling) |
Reactivity Profile: The Acetyl Handle
3-Acetylpyridine: The "Deactivated Acetophenone"
The electron-withdrawing nitrogen makes the acetyl carbonyl highly susceptible to nucleophilic attack, while the
-
Mechanism: Base deprotonates the
-methyl to form an enolate. The enolate attacks an aldehyde (e.g., benzaldehyde) to form an -unsaturated ketone (chalcone). -
Challenge: The electron-deficient ring can lead to competitive side reactions (e.g., Michael addition of the enolate to the product) if stoichiometry isn't controlled.
3-Acetyl-4-hydroxypyridine: The "Vinylogous -Diketo" Scaffold
The presence of the 4-oxo group ortho to the acetyl group creates a chemical environment resembling a 1,3-diketone (specifically, a vinylogous amide/diketone system).
-
Primary Reaction: Cyclocondensation .
-
Mechanism: Reacts with binucleophiles (hydrazines, hydroxylamines). The 4-position (carbonyl) and the acetyl carbonyl act as a 1,3-electrophilic center.
-
Challenge: The acidic NH/OH proton consumes the first equivalent of base. Reactions often require acid catalysis (to activate carbonyls) or excess base (to form the dianion).
-
Chelation: The 3-acetyl and 4-hydroxy oxygens can chelate metals (e.g., Fe³⁺), acting similarly to siderophores.
Experimental Protocols
Protocol A: Synthesis of Chalcones from 3-Acetylpyridine
Target: 3-(3-pyridyl)-1-phenyl-2-propen-1-one derivatives.
Context: This protocol utilizes a "Green Chemistry" micellar approach to maximize yield and minimize volatile organic solvents, stabilizing the transition state.
-
Reagents:
-
Procedure:
-
Step 1: Dissolve NaOH in the 2% Tween 80 aqueous solution in a round-bottom flask.
-
Step 2: Add 3-acetylpyridine and the aldehyde at Room Temperature (RT).
-
Step 3: Stir vigorously (1000 rpm) for 12–24 hours. The surfactant micelles concentrate the hydrophobic reactants, accelerating the rate.
-
Step 4: The product often precipitates.[9] Filter the solid.
-
Step 5: Recrystallize from Ethanol/Water (9:1).
-
-
Validation:
-
Yield: Typically 80–95%.
-
Note: If using 3-AP, avoid prolonged heating with strong base to prevent polymerization of the vinyl pyridine side-products.
-
Protocol B: Synthesis of Pyrazolo[4,3-c]pyridines from 3-Acetyl-4-hydroxypyridine
Target: Fused heterocyclic systems for kinase inhibition.
Context: This reaction exploits the 1,3-electrophilic character of the 3-A-4-HP scaffold.
-
Reagents:
-
Procedure:
-
Step 1: Suspend 3-acetyl-4-hydroxypyridine in Ethanol (0.5 M concentration).
-
Step 2: Add Hydrazine Hydrate dropwise.
-
Step 3: Add catalytic Acetic Acid (10 mol%).
-
Step 4: Heat to reflux for 4–6 hours. The reaction proceeds via hydrazone formation followed by intramolecular cyclization onto the 4-position.
-
Step 5: Cool to RT. The fused bicycle (pyrazolo-pyridine) typically precipitates.
-
Step 6: Filter and wash with cold ethanol.
-
-
Validation:
-
Mechanism Check: Absence of the Acetyl C=O signal in IR (~1680 cm⁻¹) confirms cyclization.
-
Comparative Reaction Pathways (Visualized)
Figure 2: Divergent synthetic utility. 3-AP is a chain extender; 3-A-4-HP is a ring builder.
References
-
BenchChem. (2025).[10][11] Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid. Retrieved from
-
National Institutes of Health (NIH). (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. J. Org. Chem. Retrieved from
-
ChemicalBook. (2025). 3-Acetylpyridine Properties and Applications. Retrieved from
-
ResearchGate. (2025). Synthesis of isoxazolo[5,4-b]pyridine derivatives. Retrieved from
-
Sigma-Aldrich. (2025). 3-Acetylpyridine Product Specification and Safety Data. Retrieved from
Sources
- 1. 3-乙酰基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 3-Acetylpyridine | CAS#:350-03-8 | Chemsrc [chemsrc.com]
- 5. Showing Compound 3-Acetylpyridine (FDB011132) - FooDB [foodb.ca]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide: Personal Protective Equipment for 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one. The procedural, step-by-step guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this and structurally similar compounds. Our commitment is to furnish value beyond the product, building a foundation of trust through comprehensive safety and operational excellence.
Hazard Assessment and Risk Mitigation
1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one is a solid at room temperature. The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. Based on data from analogous compounds, it should be treated as a substance that is potentially harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][3][4]
Table 1: Summary of Potential Hazards and Corresponding PPE
| Potential Hazard | Route of Exposure | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Ingestion, Inhalation, Skin Contact | Chemical-resistant gloves, Lab coat, Respiratory protection (if dust is generated) |
| Skin Irritation | Skin Contact | Chemical-resistant gloves, Lab coat |
| Eye Irritation | Eye Contact | Safety glasses with side shields or chemical splash goggles, Face shield (for splash risk) |
| Respiratory Irritation | Inhalation | Respiratory protection (if dust is generated) |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure risk. The following sections detail the selection, use, and disposal of appropriate PPE.
Hand Protection: A Critical Barrier
The selection of appropriate gloves is paramount when handling any chemical. For ketones and aromatic heterocyclic compounds, not all standard laboratory gloves offer adequate protection.
-
Recommended Glove Types:
-
Polyvinyl Alcohol (PVA): These gloves offer excellent resistance to a wide range of organic solvents, including ketones and aromatic compounds.[5][6][7] However, it is critical to note that PVA gloves are water-soluble and should not be used with water-based solutions.[5][7]
-
Butyl Rubber: Butyl gloves provide excellent protection against ketones, esters, and aldehydes.[7] They are a suitable alternative to PVA gloves, especially when aqueous solutions are involved.
-
Viton™: For the highest level of protection against aromatic hydrocarbons and chlorinated solvents, Viton™ gloves are an option, although they are typically more expensive.[6][7]
-
-
Gloves to Avoid or Use with Caution:
-
Latex: Natural rubber latex gloves offer poor protection against many organic solvents and should be avoided.
-
Nitrile: While nitrile gloves are common in laboratories and provide good general protection, their resistance to ketones can be variable and they are not recommended for prolonged exposure.[7][8] If nitrile gloves are used for brief contact, they should be changed immediately upon any sign of contamination.
-
Table 2: Chemical Resistance of Common Glove Materials to Ketones and Aromatic Solvents
| Glove Material | Resistance to Ketones | Resistance to Aromatic Solvents | Notes |
| Polyvinyl Alcohol (PVA) | Excellent | Excellent | Not for use with water-based solutions.[5][7] |
| Butyl Rubber | Excellent | Poor to Fair | A good choice for ketones when water is present.[7] |
| Viton™ | Excellent | Excellent | High cost, typically used for highly hazardous materials.[7] |
| Nitrile | Fair to Poor | Good | Susceptible to degradation by some ketones.[7] Not for prolonged use. |
| Latex | Poor | Poor | Not recommended for handling organic solvents. |
Eye and Face Protection
To prevent eye irritation or serious eye damage from dust or splashes, appropriate eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Increased Risk: For procedures with a higher risk of splashing or dust generation, chemical splash goggles should be worn.
-
Significant Splash Hazard: When handling larger quantities or in situations where splashing is likely, a full-face shield worn over safety glasses or goggles is required.[9]
Respiratory Protection
Engineering controls, such as fume hoods, are the primary method for controlling inhalation hazards. When engineering controls are not sufficient, respiratory protection is necessary.
-
Handling Solids: If there is a potential for generating dust, a NIOSH-approved N95 or higher-rated particulate respirator should be used.
-
Handling Solutions: If working with solutions of the compound outside of a fume hood where vapors may be generated, a NIOSH-approved respirator with organic vapor cartridges is recommended.
Protective Clothing
-
Standard Use: A standard, clean, and buttoned laboratory coat should be worn at all times in the laboratory.
-
Increased Exposure Risk: For tasks with a higher potential for contamination, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.
Operational Plan: Donning, Doffing, and Disposal
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: PPE Donning Sequence
Doffing PPE Workflow
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove to glove).
Caption: PPE Doffing Sequence
Disposal Plan
All disposable PPE (gloves, respirators, etc.) that has come into contact with 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one should be considered hazardous waste.
-
Gloves and other disposables: Place in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.
-
Contaminated Lab Coats: Non-disposable lab coats that become contaminated should be professionally laundered by a service familiar with handling contaminated laboratory clothing. Do not take contaminated lab coats home.
-
Chemical Waste: All waste containing this compound, including unused material and contaminated solutions, must be disposed of as hazardous waste. Pyridine-containing wastes are often incinerated at high temperatures.[10] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately and seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[2]
-
Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[2]
By adhering to these rigorous safety protocols, you can confidently and safely handle 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one in your laboratory, ensuring the integrity of your research and the well-being of your team.
References
- PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets | GlovesnStuff. (n.d.).
- Chemical-Resistant Gloves: Key Considerations - EHSLeaders. (2014, July 17).
- 7 Chemical Resistant Gloves You Can Wear All Day Long - True PPE. (2022, August 4).
- Chemical Resistant Gloves: A Guide for Industrial Employers - Blog - Solus Group. (2024, August 27).
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 7).
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 18).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
- SAFETY DATA SHEET - Fisher Scientific. (2011, January 27).
- 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)-ONE Safety Data Sheets - Echemi. (n.d.).
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.).
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (CAS No.: 221615-75-4) - Manus Aktteva Biopharma LLP. (n.d.).
- Microbial Degradation of Pyridine and Its Derivatives - ResearchGate. (2010, February 19).
- Material Safety Data Sheet - Chemicea Pharmaceuticals. (n.d.).
- Safety Data Sheet - Angene Chemical. (2025, March 22).
- EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents. (n.d.).
- 1-(6-Methylpyridin-3-yl)-2-(4-(Methylthio)phenyl)ethanone | 221615-72-1 - ChemicalBook. (2025, July 24).
- CAS 221615-75-4: 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone. (n.d.).
- A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.).
- A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone. (n.d.).
- The pyridinone-methide elimination - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Eureka | Patsnap. (2014, March 4).
- Chemwatch GHS SDS in English (European) 35919-1 - Sdfine. (n.d.).
- 221615-72-1|1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone - BLDpharm. (n.d.).
- 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone | C15H15NO3S | CID - PubChem. (n.d.).
- ATSDR Pyridine Tox Profile. (n.d.).
- Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. (2022, September 26).
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. glovesnstuff.com [glovesnstuff.com]
- 6. Chemical-Resistant Gloves: Key Considerations [ehsleaders.org]
- 7. trueppeusa.com [trueppeusa.com]
- 8. solusgrp.com [solusgrp.com]
- 9. angenechemical.com [angenechemical.com]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
